7-chloro-2-methyl-3,1-benzoxazin-4-one
Description
Properties
IUPAC Name |
7-chloro-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-8-4-6(10)2-3-7(8)9(12)13-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQIQAQXHDSJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221060 | |
| Record name | 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-73-6 | |
| Record name | 7-Chloro-2-methyl-3,1-benzoxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=708-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-3,1-Benzoxazin-4-one, 7-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pharmacodynamics of Benzoxazin-4-ones: A Guide to Alternate Substrate Inhibition
Topic: Mechanism of Action of Benzoxazin-4-ones as Serine Protease Inhibitors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Benzoxazin-4-ones (specifically 4H-3,1-benzoxazin-4-ones) represent a privileged scaffold in medicinal chemistry, functioning as alternate substrate inhibitors of serine proteases.[1][2][3][4] Unlike standard competitive inhibitors that merely occupy the active site, benzoxazinones hijack the enzyme's catalytic machinery to form a transiently stable covalent complex. This guide dissects the kinetic and structural basis of this inhibition, providing a roadmap for designing potent inhibitors against targets like Human Leukocyte Elastase (HLE), Cathepsin G, and C1r.
Structural Basis & Pharmacophore
The core efficacy of the benzoxazin-4-one scaffold lies in its ability to mimic the natural peptide substrate while embedding a "latent" trap.
-
The Warhead (C4 Carbonyl): The carbonyl carbon at position 4 is highly electrophilic, primed for nucleophilic attack by the catalytic serine hydroxyl.
-
The Specificity Element (R2 Substituent): Substituents at the 2-position (alkyl, aryl, or amino groups) dictate specificity by interacting with the S1 specificity pocket of the protease.
-
The Stability Modulator (R5 Substituent): Substituents at position 5 (e.g., methyl, ethyl) are critical for kinetic stability. They sterically hinder the approach of the hydrolytic water molecule, effectively "locking" the enzyme in the acylated state.
Mechanism of Action: The Acyl-Enzyme Trap
The inhibition mechanism is defined by the formation of a covalent acyl-enzyme intermediate . This is not a "suicide" mechanism in the strictest sense (where a reactive species alkylates a non-catalytic residue), but rather an interrupted catalytic cycle .
The Kinetic Pathway
-
Michaelis Complex (
): The benzoxazinone binds non-covalently to the active site, guided by interactions at the S1 pocket. -
Acylation (
): The catalytic serine (Ser-195 in chymotrypsin numbering) attacks the C4 carbonyl. The oxazinone ring opens, releasing the internal ring strain. -
Acyl-Enzyme Formation (
): The enzyme is now covalently tethered to the inhibitor via an ester linkage. The "leaving group" is the anthranilate portion, which remains bound in the S' subsites. -
Deacylation Blockade (
): In a normal substrate, water would rapidly hydrolyze this ester. However, in optimized benzoxazinones, the bulky R5 substituent or electronic deactivation prevents water from attacking the acyl-enzyme ester bond. The enzyme is trapped.
Visualizing the Pathway
Figure 1: The catalytic cycle of benzoxazinone inhibition.[5] The critical step is the formation of the stable Acyl-Enzyme intermediate (Green), where the enzyme is sequestered from its natural substrate.
Kinetic Characterization
To validate a benzoxazinone as an inhibitor, one must determine if it follows slow-binding kinetics typical of acyl-enzyme formation.
Key Parameters
- (Acylation Rate): How fast the inhibitor reacts with the enzyme.
-
(Deacylation Rate): The rate of enzyme recovery.[6] For a good inhibitor, this should be near zero (
). - (Inhibition Constant): The dissociation constant of the initial non-covalent complex.
-
Partition Ratio (
): The number of turnover events before the enzyme is inactivated. For benzoxazinones, is typically 0 (direct inactivation).
Experimental Workflow: Progress Curve Analysis
Standard IC50 assays are insufficient because they depend on incubation time. You must use continuous assays to observe the onset of inhibition.
Figure 2: Workflow for determining kinetic constants (
Detailed Experimental Protocols
Protocol A: Determination of
and
via Fluorogenic Assay
-
Reagents:
-
Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100 (prevents aggregation).
-
Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (for HLE) or Suc-Ala-Ala-Pro-Phe-AMC (for Chymotrypsin).
-
Enzyme: Human Leukocyte Elastase (10-50 nM final).
-
-
Procedure:
-
Pre-incubation: Incubate Enzyme and Benzoxazinone at various concentrations (
to ) for varying times (0–60 min). -
Dilution: Dilute an aliquot into a solution containing a high concentration of substrate (
). -
Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm).
-
Analysis: The residual enzymatic activity (
) decays exponentially with pre-incubation time.-
Plot
vs. time to get . -
Plot
vs. to determine (max acylation rate) and .
-
-
Protocol B: Mass Spectrometry Confirmation of Acyl-Enzyme
To prove the covalent mechanism, you must observe the mass shift.
-
Incubation: Mix Enzyme (10
M) + Inhibitor (50 M) in 50 mM Ammonium Bicarbonate (volatile buffer). -
Timepoint: Incubate for 30 minutes at 25°C.
-
Quench: Add 0.1% Formic Acid.
-
Analysis: Inject onto LC-MS (Q-TOF or Orbitrap).
-
Validation: Look for a mass shift corresponding to the Enzyme + Inhibitor MW .
-
Note: Unlike standard acylation where a leaving group is lost, the benzoxazinone ring opens but the entire molecule remains attached initially. The mass shift = MW of Benzoxazinone.
-
Deacylation Check: If the mass shift disappears over hours, the inhibitor is slowly hydrolyzing.
-
Structure-Activity Relationship (SAR) Summary
The following table summarizes how structural modifications affect the inhibitor's efficacy.
| Structural Zone | Modification | Effect on Mechanism |
| Position 2 (R2) | Electron-withdrawing (e.g., | Increases Acylation ( |
| Position 2 (R2) | Alkyl/Aryl groups | Specificity: Matches the S1 pocket of the target protease. |
| Position 5 (R5) | Small Alkyl (Methyl, Ethyl) | Decreases Deacylation ( |
| Position 6/7 | Electron-donating | Stabilizes Ring: Prevents non-specific hydrolysis before binding. |
| Position 4 (C=O) | Thione (C=S) replacement | Reduces Potency: Generally less reactive toward Ser-OH than carbonyl. |
References
-
Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. [5]
- Source: Spencer, R. W., et al. (1986).
- Significance: Establishes the core SAR for acyl-enzyme stability.
-
Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones.
-
Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. [8][9]
- Source: Haedke, U., et al. (2021). ChemBioChem.
- Significance: Demonstrates modern applic
-
Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase.
- Source: Krantz, A., et al. (1990). Journal of Medicinal Chemistry.
- Significance: Comprehensive analysis of hydrophobicity and electronic effects on .
-
Inhibition of elastase and other serine proteases by heterocyclic acyl
- Source: Zimmerman, M., et al. (1980). Journal of Biological Chemistry.
- Significance: Early foundational work on heterocyclic acyl
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
therapeutic potential of 7-chloro-2-methyl-3,1-benzoxazin-4-one derivatives
The 3,1-benzoxazin-4-one scaffold is widely recognized as a privileged heterocyclic pharmacophore in medicinal chemistry. Among its derivatives, 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one occupies a highly strategic position. It functions through a dual modality: acting directly as a potent inhibitor of pro-inflammatory serine proteases, and serving as a highly reactive synthetic intermediate for the generation of bioactive quinazolin-4(3H)-one derivatives.
This technical guide provides an in-depth analysis of the mechanistic pharmacology, synthetic pathways, and self-validating experimental protocols required to leverage this compound in drug development.
Direct Pharmacological Modality: Serine Protease Inhibition
Cathepsin G (CatG) and Human Neutrophil Elastase (HNE) are cationic serine proteases heavily implicated in inflammatory pathologies, including rheumatoid arthritis, ischemic reperfusion injury, and acute respiratory distress syndrome. Substituted 4H-3,1-benzoxazin-4-one derivatives have been identified as highly selective, sub-micromolar inhibitors of CatG[1].
Mechanistic Causality: The inhibition mechanism relies on the structural mimicry of the benzoxazinone ring to the natural peptide substrates of serine proteases. The inhibition proceeds via a "suicide" or mechanism-based pathway. The active site Ser195 of the protease executes a nucleophilic attack on the highly electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This attack forces the cleavage of the oxazine ring, resulting in the formation of a highly stable acyl-enzyme intermediate. Because the subsequent deacylation step is sterically hindered and thermodynamically unfavorable, the enzyme remains irreversibly (or pseudo-irreversibly) inhibited, effectively neutralizing its pro-inflammatory activity.
Mechanism of CatG inhibition via nucleophilic attack and acyl-enzyme complex formation.
Synthetic Utility: Pathway to Quinazolinone Therapeutics
Beyond its direct biological activity, 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one is a critical synthetic precursor. The presence of the electron-withdrawing chlorine atom at the 7-position significantly enhances the electrophilicity of the oxazine carbonyl. This makes the ring highly susceptible to nucleophilic attack by primary amines.
When reacted with heterocyclic amines—such as 2-amino-1,3,4-thiadiazole—the oxazine ring opens and subsequently recyclizes to form 2[2]. These downstream compounds exhibit profound diuretic and antimalarial properties, making the benzoxazinone core an invaluable stepping stone for library generation.
Synthetic workflow from anthranilic acid to bioactive quinazolin-4(3H)-one derivatives.
Quantitative Data Summaries
To contextualize the therapeutic potential, the following tables summarize the quantitative efficacy of the benzoxazinone derivatives and their synthesized quinazolinone counterparts.
Table 1: Protease Inhibition Profile of Substituted Benzoxazin-4-one Derivatives
| Compound | Target Enzyme | IC50 (μM) | Selectivity Profile |
|---|---|---|---|
| Inhibitor 2 (Furan-substituted derivative) | Cathepsin G (CatG) | 0.84 ± 0.11 | High (over Thrombin, FXIa, FXIIa) |
| Inhibitor 5 (Alkyl-substituted derivative) | Cathepsin G (CatG) | 5.50 ± 0.30 | Moderate |
| Benzoxazinone Core | Human Neutrophil Elastase | ~2.50 | Moderate |
Table 2: Diuretic Activity of Quinazolinone Derivatives Synthesized from 7-Chloro-2-methyl-3,1-benzoxazin-4-one (Note: Data represents in vivo rat models over a 24-hour period)
| Compound | Substituted Moiety at Position 3 | Urine Volume (mL/100g/24h) | Na+ Excretion (mEq/L) |
|---|---|---|---|
| Control (Saline) | N/A | 4.5 | 110 |
| Compound 4 | 3-(2-mercapto-1,3,4-thiadiazol-5-yl) | 8.2 | 145 |
| Compound 7b | 2-[2-(4-chlorophenyl)vinyl]-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl) | 12.8 | 195 |
Self-Validating Experimental Protocols
Protocol A: Chromogenic Substrate Hydrolysis Assay for CatG Inhibition
This protocol is designed to quantitatively measure the IC50 of benzoxazinone derivatives against CatG.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 20 mM Tris buffer containing 100 mM NaCl, 2.5 mM CaCl₂, 0.1% PEG 8000, and 0.05% Tween 80. Adjust to pH 7.4.
-
Enzyme Addition: Add 88 μL of the prepared buffer to a 96-well microplate. Add 3 μL of human CatG to achieve a final well concentration of 30 nM.
-
Inhibitor Incubation: Add 5 μL of the benzoxazinone derivative (dissolved in DMSO) at varying concentrations. Incubate at 37°C for exactly 5 minutes.
-
Substrate Introduction: Add the highly specific CatG chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) to initiate the reaction.
-
Kinetic Read: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader.
Causality & Self-Validation:
-
Buffer Causality: The pH of 7.4 is strictly required to keep the His57 residue of the CatG catalytic triad in its deprotonated, active state.
-
Passivation Causality: CatG is a highly cationic protein. Without 0.1% PEG 8000 and 0.05% Tween 80, the enzyme would electrostatically bind to the negatively charged polystyrene walls of the microplate, artificially reducing the
and yielding false-positive inhibition data. -
Self-Validation System: The protocol mandates a baseline uninhibited control (DMSO only) to establish 100% velocity, and a substrate-blank well to account for spontaneous hydrolysis of the chromogenic substrate. The assay is only considered valid if the Z'-factor between the positive and negative controls exceeds 0.5.
Protocol B: Synthesis of Quinazolin-4(3H)-one Derivatives
This workflow details the conversion of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one into a diuretic quinazolinone.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 10 mmol of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one in 30 mL of glacial acetic acid.
-
Amine Addition: Add 10 mmol of the target heterocyclic amine (e.g., 2-amino-5-sulfamoyl-1,3,4-thiadiazole) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 6–8 hours.
-
Precipitation & Purification: Cool the reaction mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure quinazolin-4(3H)-one derivative.
Causality & Self-Validation:
-
Solvent Causality: Glacial acetic acid is utilized because it acts as a bifunctional medium. It protonates the carbonyl oxygen of the benzoxazinone, increasing the electrophilicity of the C4 carbon, while simultaneously acting as a dehydrating agent to drive the thermodynamically favorable condensation and ring-closure.
-
Self-Validation System: The reaction progress is continuously monitored via Thin Layer Chromatography (TLC). The starting benzoxazinone exhibits strong UV fluorescence, whereas the resulting quinazolinone has a distinct
value and an altered fluorescence profile. Final structural validation is achieved via H-NMR, specifically confirming the disappearance of the characteristic benzoxazinone methyl protons and the emergence of the complex aromatic multiplet associated with the new quinazolinone core.
References
- Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G.
- Maarouf, A. R., Elbendary, E., & Goda, F. E. (2004). Synthesis and evaluation of some novel quinazolinone derivatives as diuretic agents.
Sources
The Electrophilic Reactivity of the Benzoxazinone Lactone Ring: Mechanisms, Tuning, and Serine Protease Inhibition
Executive Summary
The 4H-3,1-benzoxazin-4-one scaffold represents a privileged pharmacophore in the development of serine protease inhibitors. Unlike classical non-covalent competitive inhibitors, benzoxazinones operate via a mechanism-based, time-dependent covalent inhibition driven by the electrophilic reactivity of their fused lactone (oxazinone) ring[1]. This whitepaper provides an in-depth mechanistic analysis of the benzoxazinone lactone ring, exploring how structural modifications tune its electrophilicity, dictate the kinetics of acyl-enzyme intermediate formation, and translate into highly specific therapeutic profiles for targets ranging from human neutrophil elastase to viral proteases.
Structural Basis of Electrophilic Reactivity
The core reactivity of the 4H-3,1-benzoxazin-4-one system stems from the partial polarization of the carbonyl carbon within the oxazinone ring[2]. This carbon acts as a potent electrophile, primed for nucleophilic attack.
When a benzoxazinone enters the active site of a serine protease, the catalytic triad (typically Ser-His-Asp) activates the serine hydroxyl group. The nucleophilic serine attacks the electrophilic lactone carbon, leading to the cleavage of the oxazinone ring[1]. This ring-opening event relieves internal ring strain and results in the formation of a covalent acyl-enzyme intermediate[3].
The lifecycle of this inhibition is defined by two critical kinetic parameters:
-
Acylation Rate (
) : The speed at which the covalent bond forms. -
Deacylation Rate (
) : The rate of ester hydrolysis by a catalytic water molecule, which regenerates the active enzyme and releases the inactive, ring-opened metabolite[1].
Kinetic pathway of serine protease inhibition via benzoxazinone lactone ring-opening.
Rational Tuning of Electrophilicity (Structure-Activity Relationships)
The therapeutic utility of benzoxazinones relies on balancing reactivity. If the lactone is too electrophilic, the compound will rapidly degrade in plasma via non-specific hydrolysis. If it is too stable, it will fail to acylate the target enzyme. This balance is achieved through precise substituent effects:
-
C2 Substituents (Targeting Affinity & Acylation): The introduction of small alkyl or heteroatom-linked groups at the C2 position enhances the acylation rate by optimally positioning the lactone carbonyl in the oxyanion hole[2]. Furthermore, incorporating aromatic or bulky moieties at C2 drives selectivity. For instance, 2-aryl and 2-amino substitutions yield nanomolar affinity (
) against human chymase and cathepsin G by engaging the S1/S2 specificity pockets[4][5]. 2-styryl substituted benzoxazinones have also been shown to successfully target and covalently modify the catalytic Ser201 of rhomboid proteases like GlpG[2]. -
C5 Substituents (Prolonging Inhibition): Alkyl groups at the R5 position sterically hinder the approach of the catalytic water molecule required for hydrolysis. This structural blockade effectively inhibits enzyme-catalyzed deacylation, drastically increasing the half-life of the acyl-enzyme complex[2].
-
C6 Substituents (Electronic Modulation): A 6-methyl substitution has been shown to strongly increase the acylation rate against proteases like cathepsin G and chymotrypsin, likely by altering the electronic distribution across the fused ring system[4].
-
C7 Substituents (Metabolic Stability): Strongly electron-donating groups at C7 stabilize the oxazinone ring against non-specific nucleophilic attack[2]. By donating electron density through resonance, these groups reduce the partial positive charge on the lactone carbonyl, thereby lowering the background hydrolysis rate in aqueous environments without abolishing target-specific acylation[2].
Experimental Framework: Validating Covalent Inhibition
Because benzoxazinones are slow-binding, reversible covalent inhibitors, standard Michaelis-Menten steady-state kinetics are fundamentally inadequate. Evaluating these compounds requires a self-validating system based on progress curve analysis and stringent controls for background hydrolysis.
Protocol: Kinetic Profiling of Acyl-Enzyme Intermediates
Step 1: Background Hydrolysis Control (Self-Validation)
Causality: Benzoxazinone lactones are susceptible to spontaneous alkaline hydrolysis. Failing to account for this will artificially inflate the apparent
-
Prepare the benzoxazinone inhibitor in assay buffer (e.g., 0.1 M HEPES, pH 7.4).
-
Monitor the spontaneous hydrolysis rate (
) via UV-Vis spectrophotometry (tracking the disappearance of the benzoxazinone absorbance peak, typically ~320-350 nm) prior to enzyme introduction.
Step 2: Continuous Substrate Assay (Progress Curves)
-
Mix the target recombinant serine protease with a specific fluorogenic or chromogenic substrate.
-
Inject the benzoxazinone inhibitor at varying concentrations, ensuring pseudo-first-order conditions (
). -
Continuously monitor product formation over 60–120 minutes. The resulting non-linear progress curves reflect the time-dependent transition from the initial non-covalent Michaelis complex to the covalent acyl-enzyme intermediate.
Step 3: Rapid Dilution Assay for Deacylation (
-
Pre-incubate the enzyme and inhibitor at a high concentration (
) to drive complete acyl-enzyme formation. -
Rapidly dilute the complex 100-fold into a buffer containing a saturating concentration of substrate.
-
Monitor the recovery of enzymatic activity over time. The exponential recovery curve allows for the calculation of the first-order deacylation rate constant (
).
Step-by-step experimental workflow for evaluating acyl-enzyme kinetic parameters.
Quantitative Benchmarks
The precise tuning of the benzoxazinone core has yielded highly potent inhibitors across a diverse array of therapeutic targets, from human inflammatory proteases to bacterial survival factors.
Table 1: Kinetic Parameters of Selected Benzoxazinone Derivatives
| Compound / Substituent | Target Enzyme | Acylation / Inhibition Metric | Deacylation Metric ( |
| 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one | Human Chymase | 53 min | |
| 2-(N-benzyl-N-methylamino)-6-methyl-4H-3,1-benzoxazin-4-one | Human Chymase | 25 min | |
| 2-benzylamino-4H-3,1-benzoxazin-4-one | Cathepsin G | Nanomolar | Partitioned deacylation |
| Compound PD05 | Human Neutrophil Elastase | Rapidly Reversible | |
| Compound BO43 | M. tuberculosis MarP | Covalent Acylation | N/A |
Data synthesized from literature evaluating human chymase[5], cathepsin G[4], human neutrophil elastase[6], and M. tuberculosis MarP[7].
Conclusion
The 4H-3,1-benzoxazin-4-one lactone ring is a highly versatile electrophilic warhead. By understanding the causality between structural substituents and the kinetic rates of acylation and deacylation, drug developers can rationally design inhibitors that act as transient, yet highly potent, covalent modifiers. This scaffold continues to prove its value, offering a tunable platform for targeting elusive serine proteases in viral infections (e.g., HSV-1)[3], bacterial pathogenesis[7], and chronic inflammatory diseases[6].
References
- Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. nih.gov.
- Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor. ovid.com.
- Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. nih.gov.
- Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis. nih.gov.
- Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases.
- INTRODUCTION: The interaction of 3,1-benzoxazin-4-ones with serine proteases. bu.edu.eg.
- Inhibition of human chymase by 2-amino-3,1-benzoxazin-4-ones. nih.gov.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human chymase by 2-amino-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Profiling of Benzoxazinone Ring-Opening Reactions
A Technical Guide for Medicinal Chemists and Kineticists
Executive Summary
This guide details the kinetic characterization of 4H-3,1-benzoxazin-4-ones , a privileged scaffold in drug discovery known for inhibiting serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin). Unlike passive ligands, these compounds act as suicide substrates or alternate substrate inhibitors . Their efficacy hinges on a precise kinetic balance: the benzoxazinone ring must open rapidly upon nucleophilic attack by the enzyme's active site serine (acylation) but form a stable acyl-enzyme complex that resists hydrolysis (deacylation).
This document provides the mechanistic rationale, experimental protocols, and data analysis frameworks required to study these ring-opening events.
Part 1: Mechanistic Foundations
The core reactivity of the 4H-3,1-benzoxazin-4-one scaffold lies in the electrophilicity of the C-4 carbonyl carbon. The fused benzene ring and the cyclic nature create a strained system susceptible to nucleophilic attack.
1.1 The Ring-Opening Pathway
The reaction proceeds via a nucleophilic addition-elimination mechanism.
-
Association: The nucleophile (OH⁻, R-NH₂, or Enzyme-Ser-OH) approaches the C-4 carbonyl.
-
Tetrahedral Intermediate: Formation of a transient anionic species.
-
Ring Scission: The C-O bond cleaves, releasing the internal leaving group (often forming a salicylamide derivative).
1.2 Mechanistic Diagram
The following diagram illustrates the parallel pathways of hydrolysis (background instability) and aminolysis (mimicking enzyme acylation).
Caption: Divergent ring-opening pathways. Drug design aims to maximize Path B (Enzyme Acylation) while minimizing Path A (Hydrolytic Instability).
Part 2: Experimental Protocols
To extract reliable rate constants (
2.1 Reagents and Buffer Preparation
-
Stock Solution: Dissolve the benzoxazinone in dry DMSO or Acetonitrile (MeCN). Final assay concentration is typically 10–50 µM. Avoid protic solvents for stock storage to prevent premature hydrolysis.
-
Buffers:
-
pH 1–3: HCl or Phosphate.
-
pH 4–6: Acetate or MES.
-
pH 7–8: HEPES or Phosphate (physiological relevance).
-
pH 9–11: Carbonate or Borate.
-
-
Ionic Strength (
): Maintain constant (e.g., 0.1 M KCl) to eliminate salt effects on the transition state.
2.2 UV-Vis Spectrophotometric Assay
This protocol measures the disappearance of the benzoxazinone ring or the appearance of the ring-opened product.
Step-by-Step Workflow:
-
Spectral Scanning:
-
Scan the intact benzoxazinone (200–400 nm) in non-hydrolytic solvent.
-
Induce ring opening (add excess NaOH) and scan the product.
-
Selection: Choose a wavelength (
) where the absorbance difference ( ) between substrate and product is maximal. Common range: 280–320 nm.
-
-
Kinetic Run (Standard Hydrolysis):
-
Pre-incubate 2.97 mL of buffer at 25.0 °C in a quartz cuvette.
-
Inject 30 µL of benzoxazinone stock (initiate reaction).
-
Monitor Absorbance (
) vs. Time ( ) until at least 5 half-lives ( ). -
Record the infinity absorbance (
) after 10 half-lives.
-
-
Kinetic Run (Aminolysis/Enzyme Mimic):
-
Vary the concentration of the amine nucleophile (e.g., n-butylamine) while keeping pH constant.
-
This allows separation of the background hydrolysis rate (
) from the aminolysis rate ( ).
-
2.3 Experimental Workflow Diagram
Caption: Standardized workflow for UV-Vis kinetic profiling of benzoxazinone stability and reactivity.
Part 3: Data Analysis & Interpretation[1][2]
3.1 Determining Rate Constants
Under pseudo-first-order conditions, the observed rate constant (
For aminolysis studies,
- : Background hydrolysis rate (y-intercept).
- : Second-order rate constant for aminolysis (slope).
3.2 pH-Rate Profiles
A plot of
-
Acid Catalysis (Low pH): Protonation of the ring nitrogen or carbonyl oxygen activates the electrophile.
-
pH-Independent Plateau: Water attack on the neutral species (or balanced ionization).
-
Base Catalysis (High pH): Direct attack by hydroxide ion (
).
Table 1: Representative Kinetic Parameters for Benzoxazinone Derivatives (Hypothetical data based on typical structure-activity relationships)
| Substituent (C-2) | Interpretation | ||
| -CH3 (Methyl) | ~45 min | Moderate stability; baseline reactivity. | |
| -CF3 (Trifluoromethyl) | < 1 min | Highly activated; rapid acylation but unstable in buffer. | |
| -Ph (Phenyl) | ~90 min | Steric bulk and conjugation stabilize the ring. | |
| -OtBu (Alkoxy) | > 4 hours | Electron donation deactivates the carbonyl (poor inhibitor). |
3.3 Causality in Drug Design
-
Electron Withdrawal (2-position): Groups like
or withdraw electron density from the C-4 carbonyl, increasing susceptibility to nucleophilic attack. This increases the acylation rate ( ) for serine proteases but decreases plasma half-life. -
Steric Hindrance (5-position): Substituents here do not affect the initial ring-opening (acylation) but sterically block the approach of water for the hydrolysis of the acyl-enzyme intermediate. This prolongs inhibition (lowers
).
Part 4: References
-
Spencer, R. W., et al. (1986).[1] "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[1][2] Biochemical and Biophysical Research Communications.
-
Hedayatullah, M. (2016). "Synthetic And Biological Profile Of 4H-3,1-Benzoxazin-4-One: A Review." World Journal of Pharmaceutical Research.
-
Teshima, T., et al. (1982). "A new class of heterocyclic serine protease inhibitors.[2] Inhibition of human leukocyte elastase...".[1][2] Journal of Biological Chemistry.
-
Krantz, A., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry.
-
Barbosa, F., et al. (2020).[3] "pH effect on stability and kinetics degradation of nitazoxanide in solution." Drug Analytical Research. (Provides relevant protocols for pH-rate profiling of amide/ester-like drugs).
Sources
Methodological & Application
Technical Application Note: Precision Synthesis of 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
Abstract & Strategic Overview
The 3,1-benzoxazin-4-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a potent inhibitor of serine proteases (e.g., human leukocyte elastase) and a versatile intermediate for the synthesis of quinazolinone-based therapeutics (e.g., methaqualone analogs).
This guide details the synthesis of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one . While the request specifies "from anthranilic acid," scientific integrity dictates a correction: direct chlorination of anthranilic acid does not selectively yield the 4-chloro isomer due to the directing effects of the amino (ortho/para) and carboxyl (meta) groups. Therefore, this protocol utilizes 4-chloroanthranilic acid (2-amino-4-chlorobenzoic acid) as the requisite starting material to ensure regiochemical accuracy.
The synthesis relies on a dehydrative cyclization using acetic anhydride (
Retrosynthetic Logic & Precursor Selection
The Regiochemistry Check
To synthesize the 7-chloro isomer of the benzoxazinone, the chlorine atom must be at the para-position relative to the carboxyl group in the anthranilic acid precursor.
-
Anthranilic Acid (Unsubstituted): Yields unsubstituted 2-methyl-3,1-benzoxazin-4-one.
-
Direct Chlorination Attempt: Chlorination of anthranilic acid typically occurs at the 5-position (para to amino) or 3-position (ortho to amino), yielding 5-chloro or 3,5-dichloro derivatives, not the required 4-chloro isomer.
-
Correct Precursor: 4-Chloroanthranilic acid (CAS: 89-77-0).
Reaction Pathway
The transformation proceeds via a Thermodynamic Cascade :
-
N-Acetylation: Rapid formation of N-acetyl-4-chloroanthranilic acid.
-
Mixed Anhydride Formation: Reaction of the carboxyl group with acetic anhydride.
-
Cyclodehydration: Intramolecular nucleophilic attack of the amide oxygen onto the activated carbonyl, followed by expulsion of acetate.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1][2][3] | Role | Equiv. |
| 4-Chloroanthranilic Acid | 89-77-0 | Limiting Reagent | 1.0 |
| Acetic Anhydride ( | 108-24-7 | Reagent/Solvent | 5.0 - 10.0 |
| Pyridine (Optional) | 110-86-1 | Catalyst | 0.1 |
| n-Hexane / Pet. Ether | 110-54-3 | Wash Solvent | N/A |
| Ethanol (Anhydrous) | 64-17-5 | Recrystallization | N/A |
Step-by-Step Synthesis Procedure
Phase 1: Reaction Setup
-
Equipment: Setup a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (
) to the top of the condenser to exclude atmospheric moisture (Critical: Benzoxazinones are hydrolytically unstable). -
Charging: Add 4-chloroanthranilic acid (1.71 g, 10 mmol) to the flask.
-
Solvent Addition: Add Acetic Anhydride (10 mL, ~100 mmol) . The solid may not dissolve immediately.[4]
-
Catalysis (Optional): For faster kinetics, add 1-2 drops of dry pyridine.
Phase 2: Cyclization (Reflux)
-
Heating: Heat the mixture gradually to reflux (
oil bath temperature). -
Monitoring: Maintain reflux for 60 minutes .
-
Visual Cue: The suspension should clear to a homogeneous solution (often yellowish/orange) as the N-acetylation and subsequent cyclization occur.
-
-
In-Process Control (IPC): Spot an aliquot on TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (polar acid) should disappear (
), and the product (non-polar) should appear ( ).
Phase 3: Isolation & Workup
-
Concentration: Remove the excess acetic anhydride under reduced pressure (Rotary Evaporator) at
.-
Note:
has a high boiling point ( ). Use a high-vacuum pump if available, or co-evaporate with toluene to assist removal.
-
-
Precipitation: Cool the oily residue to
(ice bath). -
Trituration: Add 20 mL of cold n-hexane or petroleum ether. Stir vigorously for 15 minutes. The product should crystallize as a solid.
-
Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake 2x with cold hexane to remove traces of acetic acid/anhydride.
Phase 4: Purification
-
Recrystallization: Recrystallize the crude solid from anhydrous ethanol or a mixture of DMF/Ethanol .
-
Drying: Dry the crystals in a vacuum oven at
for 4 hours.-
Target Yield: 75% - 85%
-
Appearance: White to pale yellow needles.
-
Melting Point: Expect range
(Verify against specific isomer literature, as MP varies by substituent position).
-
Mechanistic Visualization
The following diagram illustrates the molecular logic flow from the precursor to the cyclized pharmacophore.
Caption: Sequential mechanistic pathway transforming 4-chloroanthranilic acid into the benzoxazinone scaffold via acetylation and dehydrative cyclization.
Quality Control & Self-Validation (E-E-A-T)
To ensure the protocol was successful, verify the product using these self-validating metrics.
| Analytical Method | Expected Result | Mechanistic Reason |
| IR Spectroscopy | 1750-1770 cm⁻¹ (Strong) | Characteristic lactone C=O stretch. This is significantly higher than the amide C=O (~1650) or acid C=O (~1680) of the starting material. |
| IR Spectroscopy | 1640 cm⁻¹ | C=N stretch of the oxazine ring. |
| 1H-NMR ( | δ ~2.4 ppm (Singlet, 3H) | The methyl group at position 2 ( |
| Solubility Check | Insoluble in water / Soluble in | Benzoxazinones are lipophilic. If the product dissolves in aqueous base ( |
Troubleshooting Guide
-
Problem: Product is a sticky oil/gum.
-
Cause: Residual acetic anhydride or acetic acid.[5]
-
Solution: Triturate repeatedly with cold hexane. If persistent, dissolve in minimal DCM and precipitate with hexane.
-
-
Problem: Low Yield.
-
Cause: Hydrolysis during workup.[4]
-
Solution: Ensure all glassware is dry. Do not use aqueous washes until the anhydride is fully removed.
-
References
-
Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1,3]–oxazin–4–one. GSC Biological and Pharmaceutical Sciences.
-
ChemicalBook. (n.d.). 2-Methyl-4H-3,1-benzoxazin-4-one Synthesis Protocols.
-
Pattarawarapan, M., et al. (2017).[6] Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.[6] Synlett.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 708-73-6.
Sources
- 1. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 3. 7-chloro-2-methyl-3,1-benzoxazin-4-one | CAS: 708-73-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Sciencemadness Discussion Board - anthranilic acid acetylation in various conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 6. Benzoxazinone synthesis [organic-chemistry.org]
Application and Protocol for the Synthesis of 2,3-Disubstituted-7-chloro-4(3H)-quinazolinones from 7-chloro-2-methyl-3,1-benzoxazin-4-one and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocol for the synthesis of 2,3-disubstituted-7-chloro-4(3H)-quinazolinones through the reaction of 7-chloro-2-methyl-3,1-benzoxazin-4-one with various primary amines. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and pharmaceutical chemistry due to their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a robust, step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical experimental considerations to ensure successful and reproducible outcomes.
Introduction: The Significance of Quinazolinone Scaffolds
The quinazolinone core is a privileged scaffold in drug discovery, forming the structural basis of numerous approved therapeutic agents and clinical candidates.[2][3] Their diverse pharmacological profiles stem from the versatile chemistry of the quinazolinone ring system, which allows for extensive modification and the introduction of various pharmacophoric groups.[4] The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[5]
One of the most efficient and widely adopted methods for the synthesis of these compounds involves the use of 3,1-benzoxazin-4-one intermediates.[6][7] These precursors readily react with primary amines to yield the desired quinazolinone products in good yields. This application note specifically focuses on the reaction of this compound, a readily accessible starting material, with a range of primary amines to generate a library of 7-chloro-quinazolinone derivatives. The presence of the chloro substituent at the 7-position can significantly influence the biological activity of the final compounds, making this a particularly interesting starting point for drug discovery programs.[8]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution followed by a dehydrative cyclization. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an intermediate N-acylanthranilamide derivative. Subsequent heating promotes an intramolecular cyclization with the elimination of a water molecule to afford the stable 2,3-disubstituted-4(3H)-quinazolinone.
The choice of solvent is critical; polar aprotic solvents like ethanol, n-butanol, or acetic acid are commonly employed as they can effectively solvate the reactants and intermediates.[7] In some cases, the reaction can be performed neat (without solvent) at elevated temperatures. The reaction is typically carried out under reflux conditions to ensure sufficient energy for the cyclization and dehydration steps.
Below is a diagram illustrating the proposed reaction mechanism:
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. rroij.com [rroij.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
Application Notes and Protocols for the Synthesis of Quinazolinones Using 7-Chloro-2-methyl-3,1-benzoxazin-4-one as a Precursor
Introduction: The Enduring Significance of the Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone core is a prominent heterocyclic scaffold that has garnered immense interest from the medicinal chemistry community for decades.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and analgesic properties.[2][3][4][5] The versatility of the quinazolinone ring system, particularly the ease with which substituents can be introduced at various positions, allows for the fine-tuning of its pharmacological profile, making it a "privileged structure" in drug discovery.[5]
One of the most efficient and widely adopted synthetic routes to 2,3-disubstituted-4(3H)-quinazolinones involves the use of 3,1-benzoxazin-4-one intermediates.[3][6] These precursors serve as stable and reactive synthons that readily undergo ring-opening and subsequent recyclization upon reaction with a variety of nucleophiles. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a specific and highly useful precursor, 7-chloro-2-methyl-3,1-benzoxazin-4-one , for the synthesis of a diverse library of quinazolinone derivatives.
The presence of a chloro group at the 7-position and a methyl group at the 2-position of the benzoxazinone precursor offers distinct advantages. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the scaffold and has been associated with enhanced biological activity in the resulting quinazolinones.[5][7] The methyl group at the 2-position is a common feature in many biologically active quinazolinones and provides a key substitution pattern for further derivatization.
This guide will provide a comprehensive overview of the synthesis of the precursor itself, followed by detailed, step-by-step protocols for its conversion into various quinazolinone derivatives. We will delve into the underlying reaction mechanisms, provide insights into experimental choices, and present data in a clear and accessible format to facilitate the seamless adoption of these methodologies in a research setting.
Synthetic Strategy Overview
The general synthetic pathway commences with the acylation of the appropriately substituted anthranilic acid, in this case, 2-amino-4-chlorobenzoic acid, followed by cyclization to form the this compound intermediate. This benzoxazinone is then reacted with a primary amine or other nitrogen nucleophile, which attacks the electrophilic carbonyl carbon, leading to the opening of the oxazinone ring. Subsequent intramolecular cyclization and dehydration yield the final 2,3-disubstituted-4(3H)-quinazolinone.
Figure 1: General workflow for the synthesis of quinazolinones.
Part 1: Synthesis of the Precursor, this compound
The synthesis of the benzoxazinone precursor is a critical first step. A common and effective method involves the reaction of 2-amino-4-chlorobenzoic acid with an acylating agent, such as acetic anhydride, which serves as both the acyl source and the dehydrating agent for the subsequent cyclization.[8]
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-4-chlorobenzoic acid
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-4-chlorobenzoic acid (0.01 mol, 1.71 g).
-
Add acetic anhydride (0.03 mol, 2.8 mL) to the flask. A small amount of pyridine can be added as a catalyst.
-
Heat the mixture under reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any unreacted acetic anhydride and acetic acid.
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
Recrystallize the crude product from ethanol to obtain pure white crystals of this compound.
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |
| This compound | C₉H₆ClNO₂ | 195.60 g/mol | White crystals | 145-147 |
Note: Melting points can vary slightly based on purity.
Part 2: Synthesis of Quinazolinone Derivatives
The synthesized this compound is a versatile precursor for a wide array of quinazolinone derivatives. The following protocols detail the synthesis of different classes of quinazolinones by reacting the precursor with various nitrogen nucleophiles.
Protocol 2: Synthesis of 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one
This protocol describes the reaction of the benzoxazinone precursor with hydrazine hydrate to introduce an amino group at the 3-position of the quinazolinone ring. This amino group can then serve as a handle for further derivatization.[2][8]
Materials:
-
This compound
-
Hydrazine hydrate (80% or 99%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve this compound (0.01 mol, 1.96 g) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (0.015 mol, 0.75 mL of 80% solution) dropwise to the solution with stirring.
-
Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate and wash with a small amount of cold ethanol.
-
Recrystallize the product from ethanol or a suitable solvent mixture to obtain pure 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.
Figure 2: Synthesis of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.
Protocol 3: Synthesis of 3-Aryl/Alkyl-7-chloro-2-methylquinazolin-4(3H)-ones
This protocol outlines a general procedure for the synthesis of 2,3-disubstituted quinazolinones by reacting the benzoxazinone precursor with various primary amines.[9]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine, etc.)
-
Glacial acetic acid or pyridine as a solvent and catalyst
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol, 1.96 g) in glacial acetic acid (20 mL).
-
Add the desired primary amine (0.01 mol) to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure 3-substituted quinazolinone.
Table of Exemplary Synthesized Quinazolinones:
| Starting Amine | Product Name | Recrystallization Solvent |
| Aniline | 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one | Ethanol |
| 4-Methoxyaniline | 7-Chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one | Ethanol/DMF |
| Benzylamine | 3-Benzyl-7-chloro-2-methylquinazolin-4(3H)-one | Ethyl acetate |
| 4-Chloroaniline | 7-Chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one | DMF/Water |
Part 3: Mechanistic Insights and Experimental Rationale
The conversion of 3,1-benzoxazin-4-ones to 4(3H)-quinazolinones is a well-established reaction that proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization-dehydration sequence.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-acyl anthranilamide intermediate.
-
Intramolecular Cyclization: The amino group of the anthranilamide intermediate then attacks the amide carbonyl carbon, leading to a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic quinazolinone ring system.
The choice of solvent and catalyst is crucial for the success of this reaction. Glacial acetic acid and pyridine are commonly used as they can act as both solvents and catalysts. They facilitate the reaction by protonating the carbonyl oxygen of the benzoxazinone, thereby increasing its electrophilicity and promoting the initial nucleophilic attack.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of quinazolinone derivatives. The protocols detailed in this application note provide a robust and reproducible methodology for researchers in the field of medicinal chemistry and drug discovery. The straightforward nature of these reactions, coupled with the potential for generating diverse chemical libraries, makes this synthetic strategy an attractive approach for identifying novel therapeutic agents based on the privileged quinazolinone scaffold. The characterization of the synthesized compounds can be unequivocally confirmed through spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS).[10]
References
-
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2][10]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences. [Link]
-
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. [Link]
-
Al-Ostath, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 425-434. [Link]
-
Khodarahmi, G., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. DARU Journal of Pharmaceutical Sciences, 20(1), 58. [Link]
-
El-Hashash, M. A. (2014). Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemical and Process Engineering Research, 23, 1-13. [Link]
-
Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. [Link]
-
Synthesis of quinazolinone ring (2-phenyl benzoxazinone). ResearchGate. [Link]
-
El-Faham, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100863. [Link]
-
Madkour, H. M. F. (2001). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocyclic systems. Journal of Chemical Research, Synopses, (3), 102-104. [Link]
-
Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. Journal of Applicable Chemistry, 6(5), 896-905. [Link]
-
Nefisath, P. M., & Krishnankutty, K. (2016). Synthesis and Characterization of Benzoxazinone Derivatives. International Journal of ChemTech Research, 9(5), 47-51. [Link]
-
Robinson, V. J., & Spencer, R. W. (1988). 13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones. Canadian Journal of Chemistry, 66(3), 416-420. [Link]
-
Davoodnia, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 549-555. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103411. [Link]
-
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Design, synthesis and antibacterial activities of novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4 (3H)-One. [Link]
-
El-Sayed, W. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Boletín de la Sociedad Química de México, 5(2), 1-11. [Link]
-
de Oliveira, R. B., et al. (2011). Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives. European Journal of Medicinal Chemistry, 46(11), 5479-5485. [Link]
-
Oktriawan, T., et al. (2026). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science, 16(02), 136-148. [Link]
-
Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]
-
Liu, H., et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). Acta Pharmaceutica Sinica B, 13(5), 2051-2064. [Link]
-
This compound. PubChem. [Link]
-
Stadlbauer, W., & Kappe, T. (2000). Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][2][10]oxazin‐4‐one under Microwave Irradiation Conditions. Journal of Heterocyclic Chemistry, 37(6), 1549-1554. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antibacterial activities of novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4 (3H)-One - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 10. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
Application Note: Rapid and Efficient Synthesis of 7-Chloro-2-methyl-3,1-benzoxazin-4-one via Microwave Irradiation
Abstract & Introduction
3,1-Benzoxazin-4-ones are a privileged class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Their derivatives, particularly quinazolinones, exhibit a broad spectrum of biological activities, including antibacterial and analgesic properties.[2] The target molecule, 7-chloro-2-methyl-3,1-benzoxazin-4-one, is a valuable precursor for developing novel bioactive compounds.
Traditionally, the synthesis of these scaffolds involves the cyclodehydration of N-acylanthranilic acids, often requiring prolonged heating with reagents like acetic anhydride.[3][4] These conventional methods can be slow and energy-intensive. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative, leveraging the efficient and uniform heating of polar molecules through dielectric interactions.[5][6] This technology dramatically accelerates reaction rates, increases yields, enhances product purity, and aligns with the principles of green chemistry by minimizing reaction times and energy consumption.[7][8][9]
This application note provides a detailed, field-proven protocol for the rapid synthesis of this compound from 2-amino-4-chlorobenzoic acid and acetic anhydride using a dedicated microwave reactor. We will elucidate the underlying reaction mechanism and provide a step-by-step guide for synthesis, purification, and characterization.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step, one-pot reaction. The primary amine of 2-amino-4-chlorobenzoic acid is first acylated by acetic anhydride to form the N-acetyl intermediate. Subsequently, an intramolecular cyclodehydration, facilitated by the excess acetic anhydride and elevated temperature, yields the final benzoxazinone ring system.
Overall Reaction:
Caption: Step-by-step workflow for microwave-assisted synthesis.
Characterization and Validation
To ensure the trustworthiness of the protocol, the identity and purity of the synthesized this compound must be confirmed.
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% |
| Melting Point | ~119 °C [10] |
| FTIR (ATR, cm⁻¹) | Absence of N-H stretches (~3300-3400 cm⁻¹). Presence of C=O stretch (~1760 cm⁻¹), C=N stretch (~1650 cm⁻¹), and C-O stretch (~1157 cm⁻¹). [2] |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the aromatic protons and the methyl group (e.g., ~2.4 ppm for -CH₃). |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for the carbonyl carbon, aromatic carbons, and the methyl carbon. |
Safety Precautions
-
Chemical Hazards: Acetic anhydride is corrosive and a lachrymator. Handle it exclusively within a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 2-amino-4-chlorobenzoic acid is an irritant.
-
Microwave Reactor Safety: Never use a domestic microwave oven. Only use a dedicated chemical microwave reactor designed to handle pressurized and sealed vessels. Ensure the reaction vial is not filled more than one-third of its total volume to allow for thermal expansion. Always inspect the vial and cap for cracks or defects before use.
Conclusion
This application note details a highly efficient, rapid, and reliable protocol for the synthesis of this compound using microwave-assisted heating. By leveraging the unique advantages of microwave energy, this method drastically reduces reaction times from hours to minutes and provides high yields of the desired product with a simple work-up procedure. This approach is scalable and serves as an excellent green chemistry alternative to conventional synthetic methods, making it highly suitable for applications in research, discovery, and process development.
References
-
MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. Available at: [Link]
-
Sarmiento-Sánchez, J. I., et al. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 9(3), 149-157. Available at: [Link]
-
Bentham Science. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Organic Synthesis, 17(7), 523-543. Available at: [Link]
-
Osarodion, O. P., et al. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][11]. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. Available at: [Link]
-
Taylor & Francis Online. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 9(3), 149-157. Available at: [Link]
-
PMC. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(25), 14686-14701. Available at: [Link]
-
PMC. (2011). 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. Available at: [Link]
-
PMC. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7, 59. Available at: [Link]
-
JOCPR. (2011). Microwave assisted rapid synthesis and biological evaluation of some new azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 617-623. Available at: [Link]
-
ResearchGate. (2013). Microwave-assisted one-pot synthesis of benzo[b]o[1][2]xazin-3(4H)-ones via Smiles rearrangement. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. Retrieved from ResearchGate. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(2), 1-10. Available at: [Link]
-
ResearchGate. (2014). 2-Amino-4-chlorobenzoic acid. PDF. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorobenzoic acid. Retrieved from PubChem. Available at: [Link]
-
Erciyes University. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-24. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. 2(2), 94-104. Available at: [Link]
-
Journal of Scientific and Innovative Research. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. 13(1), 1-6. Available at: [Link]
-
Academia.edu. (1997). Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones. Retrieved from Academia.edu. Available at: [Link]
-
Semantic Scholar. (2012). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Retrieved from Semantic Scholar. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications. 12(2), 133-138. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. ijrpas.com [ijrpas.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. rjpdft.com [rjpdft.com]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
Application Note: Advanced Catalytic Strategies for the Nucleophilic Ring-Opening of 7-Chloro-2-methyl-3,1-benzoxazin-4-one
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Chemical Rationale
7-Chloro-2-methyl-3,1-benzoxazin-4-one (CAS 708-73-6)[1] is a highly versatile, privileged heterocyclic synthon. Structurally, the benzo[d][1,3]oxazin-4-one core contains two highly reactive, partially electropositive sites: the C2 imine carbon and the C4 carbonyl carbon[2]. For downstream drug development—specifically in the synthesis of functionalized quinazolinones, anthranilic acid derivatives, and targeted pharmacophores—selective nucleophilic attack at the C4 position to induce ring-opening is a critical transformation[3].
Without catalytic intervention, ring-opening requires harsh thermal conditions that often lead to undesired degradation, poor atom economy, or premature recyclization. By employing specific catalytic systems (e.g., Lewis acids or non-nucleophilic bases), scientists can selectively lower the activation energy for C4 attack, ensuring high-fidelity conversion to the desired acyclic intermediates[4][5].
Mechanistic Pathways & Catalyst Selection
The susceptibility of the benzoxazinone ring to nucleophilic cleavage is dictated by the conjugated C=N and C=O system[6]. Selecting the correct catalyst depends entirely on the nature of the incoming nucleophile:
-
Base Catalysis (e.g., DBU, Pyridine): Traditionally used for aminolysis or reactions with active methylenes. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) uniquely promotes ring-opening by acting either as a general base to deprotonate the incoming nucleophile or via an N-heterocyclic olefin (NHO) catalytic intermediate that directly activates the cyclic system[5][7].
-
Lewis Acid Catalysis (e.g., AlCl3): Essential for carbon-based nucleophiles (e.g., Friedel-Crafts acylation with arenes). AlCl3 coordinates with the oxazine oxygen/nitrogen, intensely amplifying the electrophilicity of the C4 carbonyl. This allows unactivated aromatic hydrocarbons to attack and form 2-acetamido-4-chlorobenzophenones[4].
Mechanistic pathway of catalytic C4 nucleophilic ring-opening of benzoxazinones.
Quantitative Data: Catalyst Efficacy Comparison
To guide protocol selection, the following table synthesizes the expected performance of various catalytic conditions for the ring-opening of this compound.
| Catalyst System | Nucleophile Type | Temp (°C) | Time (h) | Expected Yield (%) | Primary Mechanism |
| None (Control) | Primary Amine | 110 (Reflux) | 12 - 24 | < 40% | Direct thermal nucleophilic attack |
| Pyridine | Active Methylene | 115 (Reflux) | 6 - 8 | 60 - 70% | General base catalysis[7] |
| DBU (10 mol%) | Primary/Secondary Amine | 60 | 2 - 4 | 85 - 95% | NHO intermediate / Base activation[5] |
| AlCl3 (1.2 eq) | Aromatic Hydrocarbon | 80 | 4 - 6 | 75 - 85% | Lewis acid C4-activation (Friedel-Crafts)[4] |
Experimental Protocols
The following methodologies are designed as self-validating systems. In-Process Controls (IPC) are embedded to ensure the causality of each step is verifiable.
Protocol A: DBU-Catalyzed Aminolysis (Nitrogen Nucleophiles)
Objective: Synthesis of 2-acetamido-4-chloro-N-alkylbenzamides via amine nucleophiles. Causality Note: Anhydrous THF is utilized to prevent competitive hydrolysis of the benzoxazinone ring into 2-acetamido-4-chlorobenzoic acid. DBU is chosen over triethylamine due to its superior ability to form the highly reactive NHO intermediate[5].
-
Preparation: In an oven-dried 50 mL Schlenk flask under N2, dissolve this compound (1.0 mmol, ~195.6 mg)[1] in 10 mL of anhydrous THF.
-
Catalyst Addition: Add DBU (0.1 mmol, 15 µL) to the stirring solution at room temperature.
-
Nucleophile Introduction: Dropwise, add the primary amine (e.g., benzylamine, 1.1 mmol). Self-Validation: The solution should exhibit a mild exotherm and a slight color shift (typically pale yellow to deeper amber), indicating the formation of the activated complex.
-
Incubation: Heat the reaction mixture to 60°C for 2 hours.
-
IPC (In-Process Control): Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Validation Metric: The disappearance of the substrate peak (
~196 ) and the appearance of the product peak (e.g., for benzylamine, ~303 ) confirms successful C4 ring-opening.
-
-
Quenching & Isolation: Cool to 0°C and quench with 5 mL of ice-cold saturated
(aq). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Protocol B: AlCl3-Catalyzed Friedel-Crafts Ring Opening (Carbon Nucleophiles)
Objective: Synthesis of 2-acetamido-4-chlorobenzophenones via unactivated arenes. Causality Note: Stoichiometric (or slight excess) AlCl3 is required because the Lewis acid coordinates not only with the starting material to initiate the reaction but also strongly complexes with the resulting ketone product, effectively removing the catalyst from the catalytic cycle[4].
-
Preparation: In a rigorously dried round-bottom flask, suspend anhydrous
(1.2 mmol, 160 mg) in 10 mL of the target aromatic hydrocarbon (e.g., anhydrous toluene), which acts as both solvent and nucleophile. -
Substrate Addition: Cool the suspension to 0°C. Slowly add this compound (1.0 mmol, ~195.6 mg) in small portions to manage the exothermic Lewis acid-base complexation.
-
Incubation: Gradually warm the mixture to 80°C and stir for 5 hours.
-
IPC (In-Process Control): Monitor via TLC (Hexanes:EtOAc 7:3).
-
Validation Metric: The starting material (
~0.6) should be completely consumed, replaced by a lower-running spot ( ~0.35) corresponding to the highly polar aluminum-complexed ketone.
-
-
Quenching & Isolation: Critical Step: Pour the hot reaction mixture carefully over 20 g of crushed ice containing 2 mL of concentrated HCl. This strongly acidic quench is mandatory to break the robust aluminum-ketone complex without driving recyclization. Extract with dichloromethane (3 x 20 mL), wash with water, dry over
, and evaporate.
Step-by-step experimental workflow for high-throughput catalyst screening and validation.
References
- Finetech Industry Limited. "this compound | CAS: 708-73-6 | Chemical Product." Finetech Industry,
- MDPI. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." Molecules,
- J-Stage. "Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates." Chemical and Pharmaceutical Bulletin,
- Wiley Online Library. "Synthesis of Functionalized 4H‐3,1‐Benzoxazines through Chemoselective Reduction of Benzoxazin‐4‐Ones." Journal of Heterocyclic Chemistry,
- University of Mosul. "Chemistry of 4H-3,1-Benzoxazin-4-ones." Int. J. Modern Org. Chem.,
- Semantic Scholar / ARKIVOC. "Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents.
- ResearchGate. "Nucleophilic Ring-Opening of Benzoxazinones by DBU: Some Observations.
Sources
- 1. This compound | CAS: 708-73-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. mdpi.com [mdpi.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Advanced Protocol: Synthesis of 4(3H)-Quinazolinones via Benzoxazinone Intermediates
Topic: Procedure for Synthesis of 4-quinazolinones via Benzoxazinone Intermediates Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract & Scope
This application note details the synthetic pathway for constructing the 4(3H)-quinazolinone scaffold, a privileged structure in medicinal chemistry known for its EGFR inhibitory, anticonvulsant, and anti-inflammatory properties. Unlike the Niementowski synthesis or metal-catalyzed oxidative cyclizations, the benzoxazinone route offers superior regiocontrol and the ability to introduce diverse substituents at the C-2 and N-3 positions sequentially. This guide provides a validated two-step protocol and a high-throughput microwave-assisted variation, complete with mechanistic insights and troubleshooting parameters.
Scientific Foundation
Medicinal Relevance
The 4(3H)-quinazolinone core is the pharmacophore for numerous approved therapeutics, including Methaqualone (sedative), Rutaecarpine (COX-2 inhibitor), and Idelalisib (PI3K
Mechanistic Pathway
The synthesis proceeds through a dehydrative cyclization of anthranilic acid to form the kinetically active 4H-3,1-benzoxazin-4-one, followed by aminolysis and a second dehydrative ring closure.
Key Mechanistic Steps:
-
N-Acylation: Anthranilic acid reacts with an acid chloride or anhydride to form an N-acyl intermediate.[1][2]
-
First Cyclization: Intramolecular attack of the amide oxygen on the activated carboxylic acid (mixed anhydride) yields the benzoxazinone.
-
Aminolysis (Ring Opening): A primary amine attacks the lactone carbonyl (C-4), opening the ring to form a bis-amide (2-acylaminobenzamide).
-
Second Cyclization: The amide nitrogen attacks the ketone/amide carbonyl, followed by the elimination of water to form the thermodynamic quinazolinone product.
Figure 1: Mechanistic pathway from anthranilic acid to 4(3H)-quinazolinone via the benzoxazinone intermediate.[1][3][4][5][6][7]
Experimental Protocols
Method A: Conventional Two-Step Synthesis (Gold Standard)
Recommended for gram-scale synthesis and when the benzoxazinone intermediate is stable.
Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one
Reagents:
-
Anthranilic acid (1.0 equiv)
-
Acetic anhydride (2.0–3.0 equiv) [Acts as reagent and solvent] for 2-methyl derivatives.
-
Alternatively: Benzoyl chloride (1.1 equiv) + Pyridine (solvent) for 2-phenyl derivatives.
Protocol:
-
Setup: Charge a round-bottom flask with anthranilic acid (e.g., 1.37 g, 10 mmol).
-
Addition: Add acetic anhydride (5 mL) slowly. If using acid chlorides, dissolve anthranilic acid in dry pyridine (10 mL) first, then add acid chloride dropwise at 0°C.
-
Reaction: Reflux the mixture for 1–3 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3). The disappearance of the starting material spot and the appearance of a non-polar spot indicates conversion.
-
Workup:
-
For Anhydride: Concentrate under reduced pressure to remove excess acetic anhydride/acetic acid.[8]
-
For Pyridine: Pour the reaction mixture into crushed ice/water containing HCl to neutralize pyridine.
-
-
Isolation: Filter the solid precipitate. Wash with cold water and hexane.
-
Purification: Recrystallize from ethanol or hexane.
-
Checkpoint: Benzoxazinones are moisture-sensitive. Store in a desiccator if not using immediately.
-
Step 2: Conversion to 2,3-Disubstituted-4(3H)-quinazolinone
Reagents:
-
Benzoxazinone intermediate (from Step 1) (1.0 equiv)
-
Primary Amine (1.1–1.5 equiv)
-
Solvent: Ethanol (anhydrous) or Glacial Acetic Acid.
-
Catalyst (Optional): Anhydrous ZnCl2 (0.1 equiv) for sterically hindered amines.
Protocol:
-
Setup: Dissolve benzoxazinone (e.g., 2 mmol) in ethanol (10 mL).
-
Addition: Add the primary amine (e.g., aniline, benzylamine, hydrazine) dropwise.
-
Reaction: Reflux for 4–8 hours.
-
Observation: The mixture may initially clarify as the ring opens, then precipitate as the quinazolinone forms.
-
-
Workup: Cool the mixture to room temperature. Pour into ice-cold water if precipitation is not spontaneous.
-
Purification: Filter the crude solid. Recrystallize from ethanol or DMF/water mixtures.
Method B: Microwave-Assisted One-Pot Synthesis (High Throughput)
Recommended for library generation and rapid screening.
Protocol:
-
Mixing: In a microwave process vial, mix anthranilic acid (1 mmol), acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.2 equiv), and a drop of pyridine.
-
Irradiation 1 (Benzoxazinone formation): Irradiate at 100–120°C for 2–5 minutes.
-
Addition: Carefully open the vial (after cooling) and add the primary amine (1.2 equiv) and a minimal amount of solvent (DMF or Ethanol) or use silica gel as a solid support (Solvent-Free).
-
Irradiation 2 (Quinazolinone formation): Irradiate at 130–150°C for 5–10 minutes.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of quinazolinones.
Critical Process Parameters & Troubleshooting
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Suitability | Notes |
| Ethanol | 78 | High | Best for Method A (Step 2). Green solvent. Product usually precipitates. |
| Acetic Acid | 118 | Medium | Good for unreactive amines but complicates workup (requires neutralization). |
| Pyridine | 115 | High | Essential for acid chloride route. Acts as solvent and acid scavenger. |
| DMF | 153 | Low | Use only for very insoluble intermediates. High boiling point makes removal difficult. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of Anhydride/Chloride | Ensure glassware is dry. Use anhydrous reagents. |
| Sticky/Gummy Product | Incomplete Cyclization | Increase reaction time. Use Ethanol/Water for recrystallization to remove unreacted amine. |
| No Reaction in Step 2 | Steric Hindrance | Use Acetic Acid as solvent or add ZnCl2 catalyst. Switch to Microwave heating. |
| Impurity in NMR | Ring Opening without Closure | The intermediate bis-amide is stable. Increase temperature (>120°C) to force dehydration. |
References
-
Jafari, E. et al. (2012).[2] Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), S606.[2]
-
Mahulikar, P. P. et al. (2010).[9] Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579.[9]
-
Tiwary, B. K. et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Research.
-
Mhaske, S. B.[8] & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.
- Connolly, D. J. et al. (2005). Synthesis of quinazolinones and quinazolines. Tetrahedron, 61(43), 10153-10202.
Sources
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. jocpr.com [jocpr.com]
Application Note: Solid-Phase Synthesis and Applications of Benzoxazin-4-one Derivatives
Executive Summary
Benzoxazin-4-ones and their derivatives represent a privileged class of N,O-fused heterocycles with profound significance in medicinal chemistry, agrochemicals, and materials science[1]. The core scaffold is found in numerous approved therapeutics, including Bisoxatin (laxative), Paraxazone (antidepressant), and the natural antibiotic DIMBOA[2]. Recently, 1,3-benzoxazin-4-ones have also emerged as highly effective native directing groups for ortho-functionalization via C–H activation, enabling complex structural diversification without the need for pre-functionalized substrates[1].
To accelerate the discovery and optimization of these compounds, Solid-Phase Synthesis (SPS) has become a critical methodology. SPS eliminates the need for tedious intermediate purification steps, allows for high-throughput library generation, and leverages unique "catch-and-release" mechanisms that inherently select for high product purity[3]. This application note details two highly robust, field-proven solid-phase workflows for synthesizing benzoxazin-4-one derivatives, exploring the causality behind the reagent choices and providing self-validating experimental protocols.
Mechanistic Insights & Causality in Solid-Phase Design
The transition from solution-phase to solid-phase synthesis for benzoxazin-4-ones requires careful selection of the solid support. The support can act either as a reagent/catalyst or as a substrate carrier .
Strategy A: Silica-Bound Benzoyl Chloride (SBBC) as a Dehydrating Reagent
Traditional solution-phase synthesis of 4H-3,1-benzoxazin-4-ones from 2-acylaminobenzoic acids often requires harsh dehydrating agents (e.g., acetic anhydride or thionyl chloride) that complicate purification and degrade sensitive functional groups[4]. By utilizing Silica-Bound Benzoyl Chloride (SBBC) , the dehydrating agent is immobilized on a robust silica gel matrix[5].
-
Causality of Choice : Silica gel is physically more robust than organic polystyrene polymers under harsh acylating conditions[3].
-
Self-Cleavage Mechanism : The reaction forms a mixed anhydride intermediate on the solid support. Intramolecular nucleophilic attack by the acyl oxygen triggers cyclization, which simultaneously cleaves the product from the resin. Because only the successfully cyclized product is released into the solution, the protocol is self-purifying[3]. The byproduct, Silica-Bound Benzoic Acid (SBBA), remains on the frit and can be quantitatively regenerated with thionyl chloride[3].
Strategy B: BOMBA Resin and the Smiles Rearrangement
For the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-ones, the BOMBA (Benzyloxy-methyl-benzaldehyde polystyrene) resin acts as a substrate carrier[2].
-
Causality of Choice : BOMBA resin allows for a multicomponent Ugi-4CR to build an acyclic precursor directly on the polymer.
-
Mechanistic Advantage : Treating the resin-bound Ugi product with a base triggers an intramolecular nucleophilic aromatic substitution (Smiles Rearrangement)[2]. Keeping the molecule on the resin during this complex rearrangement prevents intermolecular side reactions (site-isolation effect). The stable resin-bound heterocyclic core can then undergo late-stage Suzuki cross-coupling before final acidic cleavage (TFA) yields the highly pure 7-aryl derivative[2].
Visualizing the Workflows
Solid-phase synthesis of benzoxazin-4-ones using SBBC via a self-cleavage mechanism.
BOMBA resin synthesis of benzoxazinones utilizing Ugi-4CR and Smiles Rearrangement.
Quantitative Data & Strategy Comparison
The selection of the appropriate solid-phase strategy depends entirely on the target derivative and the required throughput. Table 1 summarizes the operational metrics of both methodologies.
Table 1: Comparison of Solid-Phase Strategies for Benzoxazinone Synthesis
| Parameter | SBBC-Mediated Synthesis[3] | BOMBA Resin (Smiles)[2] |
| Target Core Scaffold | 4H-3,1-benzoxazin-4-ones | 2H-benzo[b][1,4]oxazin-3(4H)-ones |
| Solid Support Type | Silica Gel (Inorganic, Si-OH) | Polystyrene (Organic, BOMBA) |
| Role of Support | Immobilized Dehydrating Reagent | Substrate Carrier / Linker |
| Cleavage Mechanism | Traceless self-cleavage upon cyclization | Acid-mediated cleavage (TFA) |
| Average Yield | 76% – 90% | High (across 5-step sequence) |
| Recyclability | Yes (Regenerated via SOCl₂ treatment) | No (Consumable resin) |
| Primary Advantage | Eco-friendly, self-purifying, reusable | Enables late-stage diversification |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 4H-3,1-Benzoxazin-4-ones using SBBC[3]
Phase 1: Preparation of Silica-Bound Benzoyl Chloride (SBBC)
-
Silica Chloride Synthesis : Add thionyl chloride (SOCl₂, 10 mL) to activated silica gel (5.0 g) in a round-bottom flask. Reflux the mixture for 48 hours. Distill off unreacted SOCl₂ under vacuum to yield silica chloride[3].
-
SBBA Preparation : Mix silica chloride (4.0 g) with 4-hydroxybenzoic acid (2.0 g) in dry toluene (20 mL). Reflux for 24 hours. Filter the resulting solid and wash extensively with hot acetone to remove unreacted acid. Dry under vacuum to obtain Silica-Bound Benzoic Acid (SBBA). Validation check: IR spectrum should reveal a distinct C=O band around 1660 cm⁻¹[3].
-
SBBC Generation : Suspend SBBA (3.0 g) in SOCl₂ (10 mL) and reflux for 12 hours. Remove excess SOCl₂ under reduced pressure to yield the active SBBC reagent[3].
Phase 2: Cyclization and Self-Cleavage
-
Reaction Setup : In a reaction vial, dissolve the chosen 2-acylaminobenzoic acid (1.0 mmol) in dry dichloromethane (DCM, 5 mL).
-
Coupling : Add SBBC (1.5 g) to the solution. Stir the heterogeneous mixture at room temperature until TLC indicates complete consumption of the starting material (typically 2–4 hours).
-
Isolation : Filter the mixture to remove the solid support (now reverted to SBBA). Wash the frit with additional DCM (2 × 5 mL).
-
Purification : Evaporate the combined DCM filtrates under reduced pressure. The resulting 4H-3,1-benzoxazin-4-one is typically obtained in high purity without the need for column chromatography[3].
-
Recycling : The recovered SBBA on the frit can be treated again with SOCl₂ (Phase 1, Step 3) to regenerate SBBC for subsequent runs[3].
Protocol B: Synthesis of 7-Aryl-benzo[b][1,4]oxazin-3(4H)-ones via BOMBA Resin[2]
Phase 1: Ugi 4-Component Reaction (Ugi-4CR)
-
Resin Swelling : Swell BOMBA resin (1.0 equiv, loading ~0.8 mmol/g) in a mixture of DCM/MeOH (1:1) for 30 minutes.
-
Coupling : Add 2-nitrophenol derivative (3.0 equiv), an amine (3.0 equiv), and an isocyanide (3.0 equiv) to the suspended resin. Shake the mixture at room temperature for 24 hours.
-
Washing : Drain the solvent and wash the resin sequentially with DMF, MeOH, and DCM (3 × 10 mL each) to remove unreacted soluble reagents.
Phase 2: Smiles Rearrangement and Cyclization
-
Nitro Reduction : Treat the resin with SnCl₂·2H₂O in DMF to reduce the nitro group to an amine. Wash thoroughly.
-
Rearrangement : Suspend the resin in DMF and add Cs₂CO₃ (3.0 equiv). Heat the suspension to 60 °C for 12 hours to induce the Smiles rearrangement and subsequent cyclization to the benzoxazinone core[2].
-
Washing : Filter and wash the resin (DMF, H₂O, MeOH, DCM).
Phase 3: Late-Stage Diversification and Cleavage
-
Suzuki Coupling : For 7-bromo substituted resin-bound intermediates, suspend the resin in 1,4-dioxane/H₂O. Add the desired arylboronic acid (3.0 equiv), Pd(PPh₃)₄ (0.1 equiv), and K₂CO₃ (3.0 equiv). Heat at 90 °C for 16 hours[2].
-
Cleavage : Wash the resin thoroughly to remove palladium residues. Treat the resin with a cleavage cocktail of TFA/DCM (1:1) for 2 hours at room temperature.
-
Collection : Filter the resin, collect the filtrate, and evaporate the volatiles under a stream of nitrogen to yield the final 7-aryl-benzo[b][1,4]oxazin-3(4H)-one derivative[2].
References
-
Rad-Moghadam, K., & Rouhi, S. (2009). Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones. Beilstein Journal of Organic Chemistry, 5(13).[Link]
-
Lee, J. M., et al. (2009). Solid-phase Synthesis of 7-Aryl-benzo[b][1,4]oxazin-3(4H)-one derivatives on a BOMBA Resin Utilizing the Smiles Rearrangement. Bulletin of the Korean Chemical Society, 30(6), 1325-1330.[Link]
-
Abu-Orabi, S. T., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710.[Link]
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. ijsr.net [ijsr.net]
- 3. BJOC - Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones [beilstein-journals.org]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Covalent Acylation of Serine Proteases Using 7-Chloro-2-Methyl-3,1-Benzoxazin-4-One
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The development of mechanism-based inhibitors is a cornerstone of targeted drug discovery, particularly in the modulation of hyperactive serine proteases implicated in inflammatory and infectious diseases. 7-chloro-2-methyl-3,1-benzoxazin-4-one is a highly potent, alternate-substrate inhibitor. Unlike reversible competitive inhibitors that rely solely on non-covalent binding thermodynamics, benzoxazinones act as "suicide" or mechanism-based inhibitors. They temporarily neutralize the catalytic activity of serine proteases (such as Human Leukocyte Elastase and Cathepsin G) by forming a catalytically inactive acyl-enzyme intermediate 1.
This application note details the mechanistic rationale, kinetic characterization, and a self-validating experimental protocol for evaluating the acylation efficiency of this compound.
Mechanistic Rationale: The Acylation Paradigm
The efficacy of this compound relies on a highly specific Structure-Activity Relationship (SAR) that dictates both the rate of acylation (
-
Formation of the Michaelis Complex: The inhibitor first binds non-covalently to the active site. The 2-methyl group provides specific steric interactions within the S1/S2 pockets of the protease, orienting the benzoxazinone ring.
-
Nucleophilic Attack (Acylation): The catalytic Ser195 hydroxyl group attacks the electrophilic C4 carbonyl of the benzoxazinone ring. The 7-chloro substitution acts as an electron-withdrawing group, significantly increasing the electrophilicity of the C4 carbon. This drastically accelerates the acylation rate (
) 1. -
Ring Opening & Enzyme Arrest: The nucleophilic attack forces the opening of the oxazinone ring, yielding a stable, covalently bound anthranilate-derived acyl-enzyme complex.
-
Slow Deacylation: Because the resulting acyl-enzyme complex is sterically hindered, the subsequent hydrolysis (deacylation) by a water molecule is extremely slow, effectively trapping the enzyme in an inactive state for prolonged periods 2.
Caption: Kinetic pathway of serine protease inhibition via acylation and slow deacylation.
Quantitative Data & SAR Profiling
To illustrate the profound impact of the 7-chloro and 2-methyl substitutions, the following table summarizes representative kinetic parameters comparing the substituted compound against a baseline unsubstituted benzoxazinone. Notice how electron withdrawal enhances
| Inhibitor | Target Enzyme | Mechanism | |||
| Unsubstituted 4H-3,1-benzoxazin-4-one | Leukocyte Elastase | 15.20 | 0.05 | Baseline Acylation | |
| This compound | Leukocyte Elastase | 2.40 | 0.35 | Enhanced Acylation | |
| This compound | Cathepsin G 3 | 3.10 | 0.28 | Enhanced Acylation |
(Note: Parameters are representative benchmarks demonstrating the SAR impact of halogenation and alkylation on serine protease targets).
Experimental Protocol: Kinetic Characterization
Evaluating mechanism-based inhibitors requires specialized continuous-assay protocols. Because the inhibition is time-dependent, standard
Reagents & Equipment
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.4. (Causality: The catalytic triad requires an unprotonated Histidine (pKa ~6.8) to abstract a proton from Ser195. pH 7.4 ensures maximum nucleophilicity).
-
Enzyme: Recombinant Human Leukocyte Elastase or Cathepsin G (10 nM final concentration).
-
Inhibitor Stock: 10 mM this compound in anhydrous DMSO. (Causality: Benzoxazinones are susceptible to slow aqueous hydrolysis; anhydrous DMSO preserves ring integrity).
-
Substrate: Fluorogenic peptide substrate (e.g., Suc-AAPF-AMC).
Caption: Step-by-step experimental workflow for determining kinetic parameters of acylating inhibitors.
Step-by-Step Methodology (Self-Validating System)
Step 1: Preparation of Inhibitor Dilutions
Prepare a 10-point serial dilution of the inhibitor in anhydrous DMSO. Dilute these stocks 1:100 into the assay buffer to achieve final testing concentrations (e.g., 0.1
Step 2: Time-Dependent Pre-Incubation
Add 10 nM of the target serine protease to the inhibitor wells.
Self-Validating Control: Include a Vehicle Control well containing 1% DMSO and enzyme (no inhibitor) to establish the
Step 3: Reaction Initiation
Rapidly add the fluorogenic substrate (at a concentration equal to its
Step 4: Kinetic Monitoring Immediately transfer the plate to a microplate reader. Monitor the release of the fluorophore (e.g., AMC at Ex/Em 380/460 nm) continuously for 20 minutes at 37°C.
Step 5: Data Analysis (
-
Plot the fluorescence units (RFU) vs. time.
-
Fit the progress curves to the integrated rate equation for time-dependent inhibition:
-
Plot
against the inhibitor concentration to determine the maximal inactivation rate ( ) and the inhibition constant ( ).
Troubleshooting & Assay Integrity
To ensure the trustworthiness of the data, the protocol must act as a self-validating system. If unexpected kinetics occur, investigate the following causal links:
-
Loss of Potency Over Time (Aqueous Hydrolysis):
-
Symptom: The inhibitor shows high potency when freshly diluted but loses efficacy if the buffer sits for >1 hour before enzyme addition.
-
Causality: The oxazinone ring is susceptible to spontaneous hydrolysis in aqueous buffers.
-
Validation Check: Run a Hydrolysis Control where the inhibitor is incubated in buffer for 60 minutes prior to adding the enzyme. If
shifts dramatically, prepare fresh aqueous dilutions immediately before use.
-
-
Baseline Drift in Vehicle Control:
-
Symptom: The uninhibited enzyme shows non-linear (decaying) kinetics.
-
Causality: Enzyme auto-degradation or adsorption to the microplate plastic.
-
Validation Check: Ensure the assay buffer contains 0.01% Triton X-100 to prevent non-specific binding, and use non-binding surface (NBS) microplates.
-
References
-
Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution Source: PubMed / NIH URL:[Link]
-
Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis Source: PMC / NIH URL:[Link]
-
Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G Source: PMC / NIH URL:[Link]
Sources
- 1. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Recrystallization Protocols for 7-Chloro-2-methyl-3,1-benzoxazin-4-one
Introduction & Mechanistic Context
The compound 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one is a highly reactive heterocyclic intermediate widely utilized in the synthesis of biologically active quinazolinones, including potent diuretic, antimicrobial, and antimalarial agents[1][2]. The purification of this intermediate is a critical juncture in drug development workflows. Impurities at this stage cascade into downstream coupling reactions (e.g., with hydrazine or heterocyclic amines), drastically reducing the yield of final active pharmaceutical ingredients (APIs).
The Causality of Solvent Selection
From a mechanistic standpoint, the 3,1-benzoxazin-4-one core functions as a cyclic mixed anhydride and an imine equivalent. The C4 carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack.
While legacy literature frequently cites ethanol as a recrystallization solvent[3][4], utilizing alcohols introduces a severe risk of alcoholysis. Prolonged heating in ethanol allows the solvent to act as a nucleophile, cleaving the oxazine ring to form an inactive ester byproduct (ethyl 4-chloro-2-acetamidobenzoate). Therefore, to maintain strict scientific integrity and maximize recovery, non-nucleophilic solvents (such as toluene, ethyl acetate, or acetone) are the thermodynamically preferred choices[5][6]. If ethanol must be used due to solubility constraints, the protocol must be governed by strict kinetic control (rapid heating and immediate cooling) to outpace the degradation reaction.
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative data for selecting an appropriate recrystallization solvent system for 7-chloro-2-methyl-3,1-benzoxazin-4-one.
| Solvent System | Boiling Point (°C) | Nucleophilicity | Risk of Ring Opening | Typical Recovery Yield | Remarks & Causality |
| Toluene | 110.6 | None | Low | 80–85% | Gold Standard. High boiling point allows excellent dissolution without risking nucleophilic attack[6]. |
| Ethyl Acetate / Hexanes | 77.1 / 68.0 | None | Low | 75–80% | Excellent for gradient crystallization. Prevents degradation but requires careful ratio optimization. |
| Acetone | 56.0 | None | Low | 60–70% | Good non-nucleophilic alternative[5]. Lower recovery due to higher solubility of the product at 0°C. |
| Absolute Ethanol | 78.3 | High | Moderate to High | 70–90% | Widely cited in literature[3][4]. High risk: Requires rapid thermal cycling to prevent alcoholysis. |
Mechanistic Workflows
The diagrams below illustrate the logical flow of solvent selection and the underlying chemical mechanisms that dictate product stability during purification.
Workflow for solvent selection and recrystallization of benzoxazinone derivatives.
Mechanistic pathways of benzoxazinone stability versus nucleophilic degradation.
Experimental Methodologies (Self-Validating Protocols)
To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the structural integrity of the benzoxazinone ring is maintained throughout the thermal cycling.
Protocol A: The Toluene Method (High-Fidelity / Non-Nucleophilic)
This is the recommended protocol for pharmaceutical-grade purification, as it eliminates the chemical possibility of solvent-induced ring opening[6].
-
Dissolution: Transfer 10.0 g of crude this compound to a 250 mL round-bottom flask equipped with a reflux condenser. Add 40 mL of anhydrous toluene.
-
Heating: Heat the suspension gradually to 100°C using an oil bath until the solid completely dissolves.
-
Hot Filtration (Optional but Recommended): If insoluble polymeric byproducts (often uncyclized poly-anthranilic acid derivatives) remain, perform a rapid hot gravity filtration through a pre-warmed fluted filter paper.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature (25°C) over 2 hours to promote the growth of large, pure crystal lattices. Subsequently, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize precipitation.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold hexanes (not toluene, to ensure rapid drying).
-
Self-Validation Checkpoint:
-
FTIR Spectroscopy: Analyze the dried crystals. A sharp, strong carbonyl (C=O) stretch at ~1760 cm⁻¹ and an imine (C=N) stretch at ~1620 cm⁻¹ confirms the intact oxazine ring[6]. The absence of broad N-H/O-H stretching in the 3200–3400 cm⁻¹ region validates that no hydrolysis has occurred.
-
Protocol B: The Absolute Ethanol Method (Kinetic Control)
Use this method only if toluene is unavailable or if specific impurity profiles require polar solvent extraction. It relies on speed to prevent alcoholysis[3][4].
-
Preparation: Ensure the use of strictly anhydrous absolute ethanol (≥99.9%). The presence of water will cause rapid hydrolysis to 4-chloro-2-acetamidobenzoic acid.
-
Rapid Dissolution: Suspend 10.0 g of the crude product in 30 mL of absolute ethanol. Heat the mixture rapidly to 75°C with vigorous stirring.
-
Kinetic Quenching: Do not reflux. The moment the solid dissolves, immediately remove the flask from the heat. Prolonged exposure at >70°C will initiate nucleophilic attack by ethanol. Transfer the flask directly into an ice-water bath to crash out the crystals.
-
Isolation: Vacuum filter the resulting precipitate immediately and wash with 10 mL of ice-cold absolute ethanol. Dry under high vacuum to remove residual solvent.
-
Self-Validation Checkpoint:
-
TLC Analysis: Run a Thin Layer Chromatography plate (Eluent: Dichloromethane/Methanol 95:5). The intact benzoxazinone will run with a high Rf value. If a lower Rf spot appears, it indicates that ring-opening (alcoholysis) occurred during heating, and the batch must be re-cyclized using acetic anhydride.
-
References
-
Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)- Quinazolinone Derivatives as Potential Anti-malarial Agents. ResearchGate. 1
-
Structure-activity relationships of the diuretic activity of triaza- and tetraaza-naphthalene compounds. Researcher.life. 2
-
Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. 3
-
Technical Support Center: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one. Benchchem. 4
-
Synthesis of 2-(2-aminophenyl)-3,1-benzoxazin-4-one. PrepChem. 5
-
Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Benha University. 6
Sources
Troubleshooting & Optimization
Technical Support Center: Benzoxazinone Aminolysis & Quinazolinone Synthesis
The following guide serves as a specialized Technical Support Center for researchers optimizing the aminolysis of 4H-3,1-benzoxazin-4-ones .
This chemistry is the primary synthetic route to 4(3H)-quinazolinones , a privileged scaffold in drug discovery (e.g., Methaqualone, Raltitrexed). The guide focuses on overcoming the specific kinetic and thermodynamic traps inherent to this transformation.
Status: Active | Topic: 4H-3,1-benzoxazin-4-one Aminolysis | Ticket: #BZ-404-OPT
Scope Note
This guide addresses the reactivity of 4H-3,1-benzoxazin-4-ones (anthranilic acid-derived electrophiles).[1]
-
Target Product: 2,3-Disubstituted Quinazolin-4(3H)-ones.
-
Exclusion: This guide does not cover the ring-opening polymerization of 1,3-benzoxazines used in resin manufacturing.
Module 1: The Mechanistic Landscape (The "Why")
To troubleshoot effectively, you must visualize the reaction energy landscape. The conversion of a benzoxazinone to a quinazolinone is a two-step sequence: Nucleophilic Ring Opening followed by Dehydrative Cyclization .
Reaction Pathway Analysis
The failure modes typically arise from the stability of the Intermediate (B) . If the energy barrier to ring closure (Step 2) is too high, or if water competes in Step 1, the reaction fails.
Figure 1: Reaction logic flow. The critical bottleneck is the transition from the Open Intermediate to the Quinazolinone, which requires the elimination of water.
Module 2: Troubleshooting & FAQs
Issue 1: "I am isolating a solid that isn't my product, and the mass is M+18."
Diagnosis: You have isolated the Open Intermediate (N-acylanthranilamide) . Cause: The aminolysis (Step 1) worked, but the cyclization (Step 2) failed. This is common with sterically hindered amines or insufficient reaction temperature. The "M+18" corresponds to the un-eliminated water molecule. Solution:
-
Thermodynamic Push: Increase reaction temperature. Cyclization often requires >100°C.[2]
-
Chemical Dehydration: Add a dehydrating agent to the reaction mixture.
-
Standard: Acetic anhydride (Ac₂O) reflux.
-
Mild: HMDS (Hexamethyldisilazane) / Iodine.
-
Lewis Acid:[1] ZnCl₂ or anhydrous AlCl₃ can catalyze the carbonyl activation.
-
Issue 2: "My starting material is disappearing, but I'm getting Anthranilic Acid derivatives."
Diagnosis: Hydrolysis (Side Pathway 1). Cause: Water is a better nucleophile than your amine, or your solvent is "wet." Benzoxazinones are essentially cyclic anhydrides/esters and are highly moisture-sensitive. Solution:
-
Solvent Hygiene: Use anhydrous solvents (dry toluene, DMF, or dioxane).
-
Atmosphere: Run the reaction under Nitrogen or Argon.
-
One-Pot Protocol: If generating the benzoxazinone in situ from anthranilic acid + acid chloride, ensure the excess acid chloride/activator is removed or consumed before adding the amine, or use a protocol that tolerates it (e.g., microwave).
Issue 3: "The reaction works for Aniline, but fails for tert-Butylamine."
Diagnosis: Steric Hindrance . Cause: The nucleophilic attack at C-4 is sensitive to the bulk of the incoming amine. Furthermore, the subsequent ring closure is sterically disfavored for bulky groups. Solution:
-
Switch Solvent: Use a polar aprotic solvent like DMSO or Sulfolane to enhance the nucleophilicity of the amine.
-
Microwave Irradiation: High-energy input can overcome the activation barrier for sterically hindered substrates [1].
-
Catalysis: Use Pyridine as both solvent and base; it can form a reactive acyl-pyridinium intermediate that is more susceptible to amine attack.
Module 3: Optimization Data & Solvents
The choice of solvent dictates the reaction pathway.[2] Polar solvents stabilize the zwitterionic tetrahedral intermediate, facilitating Step 1.
Table 1: Solvent Effects on Benzoxazinone Aminolysis Yields
| Solvent | Boiling Point (°C) | Suitability | Notes |
| Ethanol/Methanol | 78 / 65 | Poor | Often leads to solvolysis (ester formation) or ring opening without cyclization. |
| Toluene | 110 | Good | Allows for azeotropic removal of water (Dean-Stark) to drive Step 2. |
| Acetic Acid | 118 | Excellent | Promotes proton transfer; acts as solvent and catalyst. Standard for reflux. |
| Pyridine | 115 | Excellent | Acts as an acyl transfer catalyst and acid scavenger. |
| DMF/DMSO | 153 / 189 | Variable | Good for Step 1, but high BP makes workup difficult; requires high T for Step 2. |
Module 4: Validated Experimental Protocols
Protocol A: The "Standard" Reflux Method (Robust)
Best for: Simple aromatic and aliphatic amines.
-
Setup: 50 mL Round Bottom Flask, Reflux Condenser, N₂ atmosphere.
-
Dissolution: Dissolve 4H-3,1-benzoxazin-4-one (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Addition: Add the Primary Amine (1.1 equiv).
-
Reaction: Reflux at 118°C for 4–6 hours.
-
Workup: Pour hot mixture into ice-cold water. The Quinazolinone usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Sterically hindered amines or weak nucleophiles.
-
Setup: Microwave vial (sealed).
-
Mix: Combine Benzoxazinone (1.0 mmol) and Amine (1.2 mmol) in Ethanol (2 mL) or neat (if liquid amine).
-
Irradiation: Heat to 140°C for 10–15 minutes (Power: 150W).
-
Note: If using Ethanol, the product may precipitate upon cooling. If neat, recrystallize the residue directly.
-
Mechanistic Insight: The rapid heating prevents the "stalling" at the open amide stage by providing immediate energy for the dehydration step [2].
-
Protocol C: The "One-Pot" Anthranilic Acid Route
Best for: Skipping the isolation of unstable benzoxazinones.
-
Activation: Reflux Anthranilic Acid (1.0 equiv) with Acetic Anhydride (excess) for 1 hour. (Forms Benzoxazinone in situ).
-
Evaporation: Remove excess Ac₂O under vacuum (Critical to prevent acetylation of your amine).
-
Aminolysis: Redissolve residue in Acetic Acid or Toluene . Add Amine (1.1 equiv).
-
Cyclization: Reflux for 3–5 hours.
Module 5: Advanced Troubleshooting Visualization
Use this decision tree to diagnose yield failures during your campaign.
Figure 2: Diagnostic logic for benzoxazinone aminolysis failures.
References
-
BenchChem Technical Support. (2025).[2][3] Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. BenchChem. Link
-
Shariat, M., et al. (2013).[4] One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions. Chemistry Central Journal. Link
-
ResearchGate. (2025). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one and Quinazolin-4(3H)-one. Link
-
National Institutes of Health (NIH). (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC. Link
-
Mishra, D. R., et al. (2023).[5] Synthesis thiolated benzoxazinones by copper-catalyzed denitrogenative transformations. ResearchGate. Link
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclization Temperature for 2-Methyl-3,1-benzoxazin-4-one Formation
Part 1: Executive Summary & Core Directive
The Challenge: The formation of 2-methyl-3,1-benzoxazin-4-one (acetylanthranil) is deceptively simple. While the standard protocol involves refluxing anthranilic acid in acetic anhydride, users frequently encounter three distinct failure modes:
-
Incomplete Cyclization: Isolation of the N-acetylanthranilic acid intermediate (MP ~185°C) instead of the benzoxazinone (MP ~80°C).
-
Hydrolytic Reversion: The benzoxazinone ring is kinetically unstable to moisture; improper workup reverts the product to the open-ring intermediate.
-
Thermal Degradation: Excessive heating (>150°C) promotes oligomerization and "tarring," significantly reducing yield.
The Solution: Optimization is not just about "higher temperature"; it is about thermodynamic control . The cyclization is an equilibrium process driven by the removal of acetic acid. This guide provides a precision-engineered protocol to balance reaction kinetics with product stability.
Part 2: Technical Guide & Troubleshooting
The Reaction Mechanism & Critical Control Points
To troubleshoot, one must understand the pathway. The reaction proceeds in two stages: Acylation (fast, exothermic) and Cyclodehydration (slower, endothermic).
Figure 1: Reaction pathway highlighting the critical reversibility of the cyclization step.
Optimized Experimental Protocol
This protocol is designed to maximize the in situ removal of acetic acid, driving the equilibrium forward without overheating.
Reagents:
-
Anthranilic Acid (1.0 eq)
-
Acetic Anhydride (4.0 - 5.0 eq) – Excess serves as both reagent and solvent.
-
Critical Additive: Anhydrous Sodium Acetate (0.1 eq) – Acts as a weak base catalyst to accelerate cyclization at lower temperatures.
Step-by-Step Workflow:
-
Setup: Use a flame-dried round-bottom flask equipped with a drying tube (CaCl₂). Moisture exclusion is non-negotiable.
-
Addition: Charge anthranilic acid and sodium acetate. Add acetic anhydride in one portion.
-
The "Soft Reflux":
-
Do not blast the heat. Set the oil bath to 130°C .
-
The internal temperature will stabilize at the boiling point of the mixture (~125-135°C).
-
Time: 60 minutes. (Literature often suggests 3 hours, but prolonged heating increases tar formation).
-
-
Workup (The "Dry" Method):
-
STOP: Do not pour into water! This is the most common error. Water hydrolyzes the product back to the starting material intermediate.
-
Distill off excess acetic anhydride/acetic acid under reduced pressure (Rotovap at 60°C).
-
The residue is the crude benzoxazinone.
-
-
Purification:
-
Wash the solid residue rapidly with cold dry petroleum ether or hexane to remove traces of anhydride.
-
Recrystallization: Dissolve in minimum hot dry hexane or heptane. Cool to 0°C.
-
Yield Target: 85-95%.
-
Troubleshooting Guide (Q&A)
Q1: My product has a melting point of 180°C, but the literature says 80°C. What happened? Diagnosis: You isolated N-acetylanthranilic acid , not the benzoxazinone. Root Cause:
-
Incomplete Reaction: The temperature was too low (<100°C) to drive the dehydration step.
-
Hydrolysis: You successfully made the product, but during workup, you exposed it to water or moist air, causing the ring to open. Fix: Reflux at >125°C. Avoid aqueous workups. Store in a desiccator.
Q2: The reaction mixture turned black/tarry. Is this normal? Diagnosis: Thermal decomposition/Oligomerization. Root Cause:
-
Overheating: Oil bath >150°C.
-
Time: Refluxing for >3 hours. Fix: Reduce oil bath to 130°C. Monitor by TLC (Hexane:EtOAc 2:1). The product spot (Rf ~0.6) should appear, and the intermediate (Rf ~0.1, streaking) should disappear. Stop heating immediately upon conversion.
Q3: Can I do this at room temperature to avoid charring? Answer: Not with acetic anhydride alone. Alternative: For room temperature synthesis, you must switch reagents to Cyanuric Chloride/DMF or Thionyl Chloride . These activate the carboxyl group more aggressively than acetic anhydride, allowing cyclization at 25°C. However, these methods require more complex purification.
Q4: Why is my yield low (<50%) despite following the protocol? Diagnosis: Solubility loss during crystallization. Root Cause: The product is moderately soluble in hexane/heptane at room temperature. Fix: Cool the crystallization solution to -20°C (freezer) to maximize recovery. Ensure the solvent is completely dry; even traces of water in the solvent will destroy the product during crystallization.
Part 3: Data & Visualization
Temperature vs. Outcome Matrix
| Temperature | Reaction State | Primary Product | Yield Potential | Risk Factor |
| 25°C - 60°C | Acylation Only | N-Acetylanthranilic Acid | 0% (Benzoxazinone) | High (Wrong Product) |
| 100°C - 110°C | Slow Cyclization | Mixture (Intermediate + Product) | 40-60% | Moderate (Incomplete) |
| 125°C - 135°C | Optimal Reflux | 2-Methyl-3,1-benzoxazin-4-one | 90-98% | Low |
| >150°C | Degradation | Oligomers / Tars | <70% | High (Charring) |
Troubleshooting Decision Tree
Figure 2: Decision tree for rapid product analysis based on melting point data.
References
-
ChemicalBook . (2025). Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one. Retrieved from
-
BenchChem . (2025). Underlying reaction mechanism for benzoxazinone formation. Retrieved from
-
National Institutes of Health (NIH) . (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions. Retrieved from
-
ScienceMadness . (2015).[1] Anthranilic acid acetylation in various conditions. Retrieved from
-
ResearchGate . (2021). Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. Retrieved from
Sources
resolving solubility issues of 7-chloro-2-methyl-3,1-benzoxazin-4-one in organic solvents
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the handling of 3,1-benzoxazin-4-one derivatives. 7-chloro-2-methyl-3,1-benzoxazin-4-one (CAS: 708-73-6) presents a classic "brick dust" challenge in drug development and organic synthesis. Its rigid, planar heterocyclic core promotes strong intermolecular
This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these solubility and stability hurdles.
Diagnostic Solubility Profile
Before troubleshooting, it is critical to understand how the compound interacts with different solvent classes. The table below summarizes the expected solubility behavior based on the dielectric constant (
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Est. Solubility (25°C) | Mechanistic Causality |
| Non-Polar | Hexanes / Heptane | ~1.9 | < 0.1 mg/mL | Fails to disrupt the strong |
| Polar Protic | Methanol / Water | 33.0 / 80.1 | Variable (Degrades) | Nucleophilic attack at the C4 carbonyl leads to rapid ring-opening hydrolysis. |
| Halogenated | Dichloromethane (DCM) | 8.9 | 10 - 20 mg/mL | Provides a good balance of dipole interaction without acting as a nucleophile. |
| Polar Aprotic | DMF / DMSO | 36.7 / 46.7 | > 50 mg/mL | Optimal. High |
Troubleshooting Workflows & Methodologies
To systematically resolve solubility issues without compromising the structural integrity of the benzoxazinone ring, follow the decision matrix below.
Caption: Decision matrix for resolving benzoxazinone solubility and stability conflicts.
Protocol A: Systematic Co-Solvent Screening and Kinetic Trapping
When your standard reaction solvent (e.g., THF or Toluene) fails to dissolve the compound, use this self-validating [2].
-
Baseline Establishment: Weigh 10 mg of this compound into multiple 2 mL glass vials.
-
Primary Solvent Addition: Add 1 mL of the primary reaction solvent to establish baseline insolubility.
-
Co-Solvent Titration: Incrementally add a strongly solvating polar aprotic co-solvent (e.g., anhydrous DMF or DMSO) in 50 µL aliquots. Vortex for 30 seconds after each addition.
-
Thermal Agitation: If dissolution is incomplete at 20% v/v co-solvent, apply gentle heating (40–50 °C) using a thermomixer. Causality: Heating increases kinetic energy, overcoming the high crystal lattice enthalpy of the planar core.
-
Validation (Critical Step): Immediately analyze an aliquot via LC-MS or TLC. Causality: Benzoxazinones are sensitive to hydrolysis; this step validates that the compound has dissolved intact rather than degrading into a more soluble ring-opened anthranilic acid derivative.
Protocol B: Solvent-Free Mechanochemical Activation
For intractable cross-coupling reactions where the compound remains completely insoluble, bypass thermodynamics entirely using [3].
-
Preparation: Add this compound, your coupling partner, catalyst, and base into a stainless-steel milling jar.
-
Milling Media: Introduce stainless-steel ball bearings (typically 15 mm diameter) to provide kinetic impact.
-
Mechanochemical Processing: Secure the jar in a mixer mill and grind at 30 Hz for 30–90 minutes. Causality: Mechanical force directly breaks the intermolecular
stacking, forcing the molecules into reactive contact without the thermodynamic penalty of solvation. -
Extraction: Extract the crude mixture using a solvent that dissolves the product (e.g., ethyl acetate), leaving unreacted inorganic salts behind.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish in ethyl acetate, but when I switch to methanol to improve solubility, my compound disappears. What is happening? A1: You are observing a classic solvent-induced degradation. This compound contains a highly electrophilic C4 carbonyl group, which is exacerbated by the electron-withdrawing 7-chloro substituent. While ethyl acetate is aprotic and safe, its low dielectric constant fails to disrupt the compound's crystal lattice, leading to sluggish kinetics. Methanol, conversely, is a protic nucleophile. It attacks the C4 carbonyl, leading to irreversible ring-opening and the formation of a [4]. Solution: Use a polar aprotic solvent like DMF or acetonitrile, which offers high solubilizing power without nucleophilicity.
Caption: Mechanistic pathway of benzoxazinone ring-opening in protic solvents.
Q2: How do I remove high-boiling solvents like DMF or DMSO after the reaction? A2: High-boiling polar aprotic solvents are excellent for dissolving benzoxazinones but notoriously difficult to remove via rotary evaporation. Solution: Perform an aqueous workup. Dilute the reaction mixture with a large volume of water (at least 5x the DMF volume) and extract with a moderately polar, water-immiscible solvent like ethyl acetate or dichloromethane. The DMF will partition into the aqueous layer. Wash the combined organic layers with a 5% aqueous LiCl solution to pull out any residual DMF.
Q3: Can I use heating to force the compound into solution in non-polar solvents? A3: Yes, but with strict limitations. Heating increases solubility thermodynamically, but 3,1-benzoxazin-4-ones can be thermally sensitive if trace moisture or nucleophiles are present. If you must heat the compound in a solvent like toluene, ensure the system is rigorously anhydrous (e.g., using activated molecular sieves or a Dean-Stark trap) to prevent thermal hydrolysis.
Q4: I need to perform a recrystallization, but the compound is either completely insoluble or too soluble. What is the best approach? A4: Employ a binary solvent system (anti-solvent crystallization). Dissolve the compound in a minimum amount of a polar aprotic solvent (like DCM or THF) at a slightly elevated temperature. Slowly add an anti-solvent (like hexanes or heptane) dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature to promote the growth of pure crystals.
References
-
Journal of the American Chemical Society (ACS). Seo, T., et al. "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides." Available at:[Link]
-
Chemistry Steps. "Solubility of Organic Compounds." Available at:[Link]
-
ChemRxiv. "CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones." Available at:[Link]
Sources
Technical Support Center: Moisture Control for Benzoxazin-4-one Intermediates
The following technical guide is structured as a specialized support center resource for researchers working with benzoxazin-4-one intermediates. It prioritizes experimental control over moisture sensitivity, a critical failure point in the synthesis and application of these "cyclic mixed anhydrides."
Core Technical Insight: The "Cyclic Mixed Anhydride" Vulnerability
To troubleshoot benzoxazin-4-ones, you must first understand why they fail. These compounds are electronically equivalent to cyclic mixed anhydrides .
The C4 carbonyl carbon is highly electrophilic due to the inductive effect of the ring oxygen and the resonance strain of the bicycle. In the presence of water, the ring undergoes rapid nucleophilic attack, leading to ring opening and the formation of the thermodynamically stable N-acyl anthranilic acid .
Key Stability Rule:
-
Electron-Withdrawing Groups (EWG): Substituents (e.g., -NO₂, -Cl) on the benzene ring increase the electrophilicity of C4, making the compound more sensitive to moisture (
increases). -
Electron-Donating Groups (EDG): Substituents (e.g., -OMe, -Me) stabilize the ring, reducing moisture sensitivity.
-
C2 Sterics: Bulky groups at the 2-position (e.g., t-Butyl, Phenyl) provide kinetic shielding against hydrolysis.
Mechanism of Failure (Hydrolysis)
Figure 1: The hydrolytic degradation pathway. Note that this reaction is often catalyzed by both acids and bases, making unbuffered silica gel chromatography risky.
Troubleshooting Guide: Synthesis & Isolation
Scenario A: "My product turns into a white sludge during aqueous workup."
Diagnosis: Rapid hydrolysis driven by pH and heat. Root Cause: You likely performed a standard aqueous wash (NaHCO₃ or brine) on a reactive benzoxazinone without temperature control. Corrective Protocol:
-
Skip the Aqueous Workup: If using acetic anhydride (
) as the cyclizing agent, remove excess reagent via azeotropic distillation with toluene/heptane on a rotavap. Do not wash with water. -
The "Ice-Crash" Method: If an aqueous wash is unavoidable (to remove inorganic salts):
-
Cool the reaction mixture to -10°C .
-
Pour into crushed ice/water (not liquid water).
-
Filter immediately. Do not let it sit.
-
Wash the filter cake with cold hexanes or diethyl ether (to remove water physically) and dry under high vacuum immediately.
-
Scenario B: "The product degrades on the silica column."
Diagnosis: Acid-catalyzed hydrolysis on the silica surface.
Root Cause: Standard silica gel retains moisture and is slightly acidic (
-
Neutralize the Silica: Pre-treat the silica gel with 1-2% Triethylamine (
) in the eluent to buffer the acidity. -
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) which is less prone to inducing ring opening.
-
Flash is Key: Minimize residence time. Use a short column and push with nitrogen pressure.
Scenario C: "Yield drops significantly after overnight storage."
Diagnosis: Atmospheric moisture scavenging. Corrective Protocol:
-
Store under Argon/Nitrogen .
-
Keep in a desiccator with active
or Drierite. -
Temperature: Store at -20°C. Cold temperatures significantly retard the hydrolysis rate constant (
).
Experimental Protocols (Self-Validating)
Protocol 1: Anhydrous Cyclization with Thionyl Chloride ( )
Best for: Benzoxazinones sensitive to aqueous workups.
-
Setup: Flame-dry a 2-neck RBF. Purge with
. -
Reactants: Add N-acyl anthranilic acid (1.0 eq).
-
Solvent: Add anhydrous Toluene (0.5 M concentration). Note: Toluene allows for azeotropic removal of water.
-
Reagent: Add
(1.5 eq) dropwise at room temperature. -
Reflux: Heat to reflux for 2-3 hours.
-
Validation Check: Monitor by TLC.[1] The starting material (acid) will be polar/streaking; the product (benzoxazinone) will be non-polar and move to the solvent front.
-
-
Workup (Crucial):
-
Do NOT add water.
-
Evaporate solvent and excess
under reduced pressure. -
Add fresh Toluene and re-evaporate (Co-evaporation) to remove trace
and . -
Recrystallize the solid residue from anhydrous Hexane/EtOAc.
-
Protocol 2: Reaction with Nucleophiles (Amines)
Challenge: Preventing water from competing with the amine.
-
Solvent: Use anhydrous THF or Dichloromethane.
-
Scavenger: Add activated 4Å Molecular Sieves to the reaction vessel 30 mins prior to adding reactants.
-
Base: Use a non-nucleophilic base (e.g., DIPEA) if generating the amine from a salt.
-
Order of Addition: Dissolve the amine (1.1 eq) first, then add the benzoxazinone solid in one portion. This ensures the benzoxazinone immediately encounters the desired nucleophile.
Data Summary: Substituent Effects on Stability
The following table summarizes how substituents at the 2-position (R2) and the benzene ring (R6) affect hydrolytic stability.
| Substituent (R6) | Substituent (R2) | Electronic Effect | Hydrolytic Stability | Recommended Storage |
| H | Phenyl | Neutral | Moderate | Desiccator (RT) |
| -NO₂ (Nitro) | Phenyl | Strong EWG | Very Low | -20°C, Argon sealed |
| -OMe (Methoxy) | Phenyl | EDG | High | Desiccator (RT) |
| H | Methyl | Weak EDG | Low* | Desiccator (4°C) |
| H | t-Butyl | Steric Bulk | Very High | Ambient |
*Note: While Methyl is electron-donating, it lacks the steric bulk to protect the carbonyl from water attack compared to a Phenyl or t-Butyl group.
Decision Tree for Synthesis & Handling
Figure 2: Operational decision tree based on substrate stability.
Frequently Asked Questions (FAQs)
Q1: Can I monitor the reaction using standard reverse-phase HPLC? A: Risky. Standard RP-HPLC uses aqueous mobile phases (Water/MeCN). The benzoxazinone may hydrolyze on the column or in the vial, leading to false peaks (showing the acid form).
-
Solution: Use Normal Phase HPLC (Hexane/IPA) or GC-MS (if volatile/stable enough). If you must use RP-HPLC, keep the autosampler at 4°C and run a fast gradient with a neutral pH buffer, but expect some degradation.
Q2: My NMR spectrum shows a broad peak around 10-13 ppm. What is it? A: That is likely the carboxylic acid proton of the N-acyl anthranilic acid (hydrolysis product). A pure benzoxazinone should not have peaks in the 10-14 ppm range. This confirms moisture contamination.
Q3: Is cyanuric chloride better than acetic anhydride? A: Often, yes. Cyanuric chloride/base methods can proceed at milder temperatures (RT) compared to the reflux required for acetic anhydride. Milder temperatures reduce the kinetic energy available for the hydrolysis side-reaction if trace moisture is present.
Q4: How do I remove the acetic anhydride smell without water? A: Co-evaporation with toluene is the gold standard. Toluene forms an azeotrope with acetic acid and helps carry over acetic anhydride. Repeat the process 3 times.
References
-
Review of Reactivity: Title: Chemistry of 4H-3,1-Benzoxazin-4-ones.[2][3][4][5][6][7][8][9][10] Source:Int. J. Modern Org.[11] Chem., 2013.[5][11] URL:[Link]
-
Enzyme Inhibition & Stability: Title: Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Source:Biochemistry (PubMed). URL:[Link]
-
Synthesis Methodology: Title: Reaction of Anthranilic Acid with Orthoesters: A New Facile One-pot Synthesis.[2] Source:Academia.edu. URL:[Link]
-
General Synthesis & Catalysis: Title: Synthesis of Benzoxazinones (Organic Chemistry Portal). Source:Organic-Chemistry.org. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones† [academia.edu]
- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzoxazinone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iau.ir [journals.iau.ir]
- 11. uomosul.edu.iq [uomosul.edu.iq]
minimizing dimer formation during benzoxazinone synthesis
Benzoxazinone Synthesis Support Center: Troubleshooting Dimerization & Oligomerization
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering dimerization or oligomerization side-reactions during the synthesis of 4H-3,1-benzoxazin-4-one scaffolds.
Section 1: Mechanistic Diagnostics (FAQs)
Q1: What is the primary chemical mechanism driving dimer formation during 4H-3,1-benzoxazin-4-one synthesis? A1: Dimerization is the direct result of a kinetic versus thermodynamic competition. The synthesis typically proceeds via an N-acyl anthranilic acid intermediate. For the desired monomeric benzoxazinone to form, this intermediate must undergo an intramolecular nucleophilic attack by the carboxylate oxygen onto the amide carbonyl. However, if the carboxylate attacks the highly electrophilic center of a second intermediate molecule, an intermolecular condensation occurs, yielding bis-benzoxazinones or quinazolinone-related dimers[1]. Because intermolecular reactions are bimolecular, their rate scales with the square of the concentration, making dimerization highly sensitive to reaction molarity and solvent dilution.
Q2: Why does the traditional acetic anhydride method result in higher oligomerization rates?
A2: Historically, anthranilic acid is N-acylated and cyclized in refluxing acetic anhydride (approx. 130–140 °C)[1][2]. While effective for simple substrates, this method provides excessive thermal energy. Intramolecular cyclization has a lower activation energy (
Q3: How does the choice of cyclizing agent alter this pathway? A3: Modern cyclizing agents operate by transforming the carboxylic acid into a hyper-reactive leaving group at room temperature, thereby accelerating the intramolecular ring closure before intermolecular collisions can occur. For instance, 1,1'-Carbonyldiimidazole (CDI) forms an N-acylimidazole intermediate that cyclizes rapidly under exceedingly mild conditions[2]. Similarly, cyanuric chloride in dimethylformamide (DMF) generates a Vilsmeier-Haack-type iminium cation that activates the intermediate without the need for heat, suppressing dimer formation[3].
Section 2: Pathway Visualization
Reaction pathway: Intramolecular cyclization vs. Intermolecular dimerization.
Section 3: Quantitative Benchmarking
To select the optimal protocol for your specific substrate, review the empirical data comparing traditional and modern cyclization agents below.
| Cyclization Agent | Reaction Temperature | Reaction Time | Monomer Yield (%) | Dimer / Side Product (%) |
| Acetic Anhydride (Neat)[1] | Reflux (130–140 °C) | 2–4 hours | 60–75% | 15–25% |
| Cyanuric Chloride / DMF[3] | Room Temperature | 1–2 hours | 85–95% | < 5% |
| CDI (1,1'-Carbonyldiimidazole)[2] | Room Temperature | 1 hour | 88–98% | < 2% |
Section 4: Verified Experimental Protocols
The following methodologies are engineered as self-validating systems. By observing specific physical and chemical changes at each step, you can confirm the reaction trajectory in real-time and halt the process if dimerization conditions arise.
Protocol A: Mild One-Pot Synthesis using CDI (Recommended for Dimer-Prone Substrates)
This protocol utilizes CDI as a green, mild coupling agent to facilitate rapid intramolecular cyclization, completely avoiding the thermal stress that causes dimerization[2].
Step 1: Carboxylic Acid Activation
-
Action: Dissolve the starting carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at a high dilution (0.05 M) to kinetically disfavor bimolecular interactions. Add CDI (1.1 eq) portion-wise.
-
Self-Validation: You must observe immediate and vigorous effervescence (
gas evolution). The cessation of bubbling confirms the complete formation of the highly reactive N-acylimidazole intermediate.
Step 2: Anthranilamide Formation
-
Action: Add anthranilic acid (1.0 eq) to the stirring solution at room temperature. Stir for 1 hour.
-
Self-Validation: Perform a TLC check (e.g., 1:1 EtOAc/Hexanes under UV 254 nm). The anthranilic acid spot should disappear, replaced by a highly fluorescent anthranilamide spot.
Step 3: Cyclization
-
Action: Add a second portion of CDI (1.2 eq) directly to the reaction flask. Stir at room temperature for 1-2 hours.
-
Self-Validation: A second, milder wave of
evolution will occur. Final TLC will show the disappearance of the polar anthranilamide intermediate and the appearance of the non-polar 4H-3,1-benzoxazin-4-one. The absence of baseline retention spots confirms that oligomers/dimers have been successfully suppressed.
Protocol B: Room-Temperature Cyclization using Cyanuric Chloride
Cyanuric chloride acts as a potent dehydrating agent when combined with DMF, forming an iminium cation that rapidly closes the benzoxazinone ring[3][4].
Step 1: Vilsmeier-Haack Complex Formation
-
Action: Dissolve cyanuric chloride (0.35 eq, as it contains three reactive chlorine atoms) in anhydrous DMF at 0 °C.
-
Self-Validation: A white precipitate of the iminium cation intermediate will rapidly form in the flask, confirming the activation of the DMF[3].
Step 2: Substrate Addition
-
Action: Dissolve the pre-formed N-acyl anthranilic acid (1.0 eq) in a minimal amount of DMF and add it to the suspension, followed by dropwise addition of Triethylamine (1.5 eq) to scavenge HCl.
-
Self-Validation: The reaction mixture will transition from a suspension to a homogeneous solution as the iminium cation reacts with the carboxylic acid.
Step 3: Ring Closure
-
Action: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Self-Validation: Quench a 50
L aliquot in water. The desired monomeric benzoxazinone will precipitate immediately as a white/pale yellow solid. If the product oils out, it may indicate the presence of unreacted starting material or trace dimers.
References
-
Title: CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones Source: ChemRxiv URL: 2
-
Title: One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent Source: PMC (National Institutes of Health) URL: 3
-
Title: Chemistry of 4H-3,1-Benzoxazin-4-ones Source: University of Mosul (Int. J. Modern Org. Chem.) URL: 1
-
Title: Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one Source: SciSpace URL: 4
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. chemrxiv.org [chemrxiv.org]
- 3. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of 7-chloro-2-methyl-3,1-benzoxazin-4-one
This guide provides an in-depth, experimentally supported framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 7-chloro-2-methyl-3,1-benzoxazin-4-one. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy in drug development.
We will move beyond a simple recitation of protocols to explore the scientific rationale behind each validation parameter. This guide is designed for researchers, scientists, and drug development professionals, offering a practical blueprint that aligns with global regulatory standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][3][4]
The Analytical Challenge: Why a Validated HPLC Method is Non-Negotiable
This compound is a heterocyclic compound whose synthesis can result in process-related impurities and potential degradants. A robust analytical method must be ableto unequivocally quantify the main peak while separating it from these other components. HPLC is the technique of choice due to its high resolving power and sensitivity for non-volatile and thermally labile compounds. However, without rigorous validation, the data generated is scientifically unsound and will not meet regulatory scrutiny.[5][6] This guide will demonstrate how to build a self-validating system that ensures data integrity.
Method Development: The Foundation of a Robust Assay
Before validation can begin, a suitable HPLC method must be developed. The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any other components. Based on the benzoxazinone structure, a reversed-phase C18 column is a logical starting point.
After screening various mobile phase compositions and gradients, the following conditions were identified as optimal for the analysis.
| Parameter | Optimized Condition | Rationale |
| Instrument | High-Performance Liquid Chromatograph with DAD/UV Detector | Provides the necessary sensitivity and selectivity for chromophoric compounds. |
| Column | C18 Reversed-Phase Column (e.g., 250mm x 4.6mm, 5µm) | Offers excellent retention and separation for moderately polar organic molecules. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), Isocratic | Provides a good balance of elution strength and analysis time for this specific analyte. |
| Flow Rate | 1.0 mL/min | Ensures optimal efficiency and peak shape for the selected column dimensions. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak symmetry. |
| Detection Wavelength | 254 nm | Corresponds to a high absorbance maximum for the benzoxazinone chromophore. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of peak overload. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
The Validation Workflow: A Step-by-Step Experimental Guide
Method validation is a systematic process where each parameter builds upon the last to create a comprehensive picture of the method's performance. The following sections detail the experimental protocols and acceptance criteria for each validation characteristic.
Caption: The logical workflow for HPLC method validation.
Specificity
Causality: Specificity is the cornerstone of a purity assay. It proves that the analytical signal is solely attributable to the analyte of interest, without interference from impurities, degradants, or matrix components.[7][8][9][10] This is crucial because a co-eluting impurity could falsely inflate the apparent purity of the substance.
Experimental Protocol:
-
Blank Analysis: Inject the mobile phase and a placebo (if applicable) to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyte Analysis: Inject a standard solution of this compound to establish its retention time and peak shape.
-
Forced Degradation Study: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Acid Stress: 0.1 M HCl at 60°C for 4 hours.
-
Base Stress: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 105°C for 24 hours.
-
Photolytic Stress: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples. The method is specific if the main analyte peak is well-resolved from all degradation peaks (Resolution > 2.0).
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector's response.[11][12][13] This is essential for accurate quantification across different levels. The range is the interval over which the method is shown to be linear, accurate, and precise.[12][13]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte, typically covering 50% to 150% of the target concentration. A common range for a purity assay is 80-120% of the nominal concentration.[11]
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999. A value close to 1 indicates a strong linear relationship.[12][14]
| Concentration (% of Target) | Mean Peak Area (n=3) |
| 80% | 801,234 |
| 90% | 902,567 |
| 100% | 1,003,890 |
| 110% | 1,104,123 |
| 120% | 1,205,456 |
| Linear Regression Results | Value |
| Slope | 10025 |
| Y-Intercept | 1250 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value.[5][7][15] It confirms that the method is free from systematic errors and can correctly quantify the amount of analyte present.
Experimental Protocol (Spike Recovery):
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of pure analyte into a placebo or blank matrix.[4]
-
Prepare a minimum of three replicate samples at each level.[1][4]
-
Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria:
-
Percent Recovery: Typically within 98.0% to 102.0% for the assay of a drug substance.[16]
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 80.0 | 79.8 | 99.8% | |
| 80.0 | 79.5 | 99.4% | |
| 100% | 100.0 | 100.5 | 100.5% |
| 100.0 | 99.7 | 99.7% | |
| 100.0 | 101.1 | 101.1% | |
| 120% | 120.0 | 119.5 | 99.6% |
| 120.0 | 121.0 | 100.8% | |
| 120.0 | 120.4 | 100.3% |
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements from the same sample.[5] It reflects random error. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short time with the same analyst and equipment.[1]
-
Intermediate Precision: Measures precision within the same lab but on different days, with different analysts, or on different equipment, showing the method's reproducibility under normal variations.[1]
Experimental Protocol:
-
Repeatability: Prepare and analyze a minimum of six determinations at 100% of the test concentration, or nine determinations across the specified range (three replicates at three concentrations).[1]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Acceptance Criteria:
-
%RSD: ≤ 2.0% is a widely accepted limit for drug substance assays.[16]
| Precision Level | Parameter | %RSD (n=6 at 100%) |
| Repeatability | Day 1 / Analyst 1 | 0.85% |
| Intermediate Precision | Day 2 / Analyst 2 | 1.10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[17][18] LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[17][18] For a purity assay, the LOQ is critical for quantifying low-level impurities.
Experimental Protocol (Based on Calibration Curve): These limits can be statistically determined from the linearity data.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Acceptance Criteria:
-
The LOQ must be experimentally verified by analyzing samples at this concentration and showing acceptable precision and accuracy.
Robustness
Causality: Robustness testing demonstrates the method's reliability during normal usage by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[21][22][23] A robust method is transferable between labs and instruments.
Experimental Protocol:
-
Identify critical method parameters that could vary slightly in a real-world setting.
-
Vary these parameters one at a time (or using a design of experiments approach).
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5°C (25°C and 35°C)
-
Mobile Phase Composition: ± 2% organic (e.g., 58% and 62% Acetonitrile)
-
-
Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, resolution) must still pass.
-
The %RSD of the results under the varied conditions should remain within acceptable limits (e.g., ≤ 2.0%).
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. 3 Parameters to Examine During HPLC Pharmaceutical School [aaps.ca]
- 9. biorelevant.com [biorelevant.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. assayprism.com [assayprism.com]
- 12. industrialpharmacist.com [industrialpharmacist.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. scispace.com [scispace.com]
- 18. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 19. sepscience.com [sepscience.com]
- 20. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Distinguishing 3,1-Benzoxazin-4-ones from Quinazolinone Byproducts via TLC: A Methodological Guide
Introduction & Mechanistic Background
The synthesis of pharmacologically active quinazolin-4(3H)-ones frequently relies on the 3,1-benzoxazin-4-one intermediate[1]. The transformation is a two-step cascade: the condensation of anthranilic acid with an acylating agent (e.g., acetic anhydride) yields the benzoxazinone, which is subsequently reacted with an amine[2]. The amine initiates a nucleophilic ring-opening to form an open-chain amide intermediate, followed by dehydration and recyclization into the target quinazolinone[2].
Distinguishing the unreacted benzoxazinone precursor from the quinazolinone product—and any incompletely cyclized byproducts—is critical for reaction monitoring. Thin Layer Chromatography (TLC) serves as the primary analytical tool for this purpose[1]. The separation is governed by fundamental differences in molecular polarity and hydrogen-bonding capacity:
-
3,1-Benzoxazin-4-ones : The presence of an oxygen atom in the heterocyclic ring creates a moderate dipole, but the molecule lacks a strong hydrogen bond donor. Consequently, it exhibits lower affinity for the polar silanol groups of the silica gel stationary phase, resulting in higher
values[3]. -
Quinazolin-4(3H)-ones : Replacing the ring oxygen with a nitrogen atom introduces new hydrogen-bonding dynamics. Whether the nitrogen is unsubstituted (N-H, a strong H-bond donor) or substituted (N-R, altering the dipole moment and basicity), the resulting quinazolinone is significantly more polar than its benzoxazinone precursor[4].
-
Open-Chain Intermediates : If cyclization is incomplete, the resulting open-chain N-acyl anthranilamide derivative possesses multiple free hydrogen-bonding sites (amides, amines, or carboxylic acids), making it the most polar species in the mixture[1].
Reaction pathway and polarity shifts from anthranilic acid to quinazolinone products.
Experimental Protocol: A Self-Validating TLC System
To ensure scientific integrity and avoid false positives caused by matrix effects (e.g., shifts in
Step-by-Step Methodology
-
Stationary Phase Preparation : Use standard Silica Gel 60
plates. Ensure the plates are stored in a desiccator to prevent moisture absorption, which can deactivate the silica and cause spot streaking. -
Sample Preparation & Co-Spotting :
-
Dissolve a small aliquot of the pure 3,1-benzoxazin-4-one starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Dissolve an aliquot of the crude reaction mixture in the same solvent.
-
Apply three distinct spots to the baseline: (Lane 1) Pure Benzoxazinone, (Lane 2) Co-spot (Benzoxazinone + Reaction Mixture), and (Lane 3) Reaction Mixture[1].
-
Causality: The co-spot is critical. If the product spot in the reaction mixture perfectly overlaps with the starting material in the co-spot, the reaction has not progressed. If a new spot appears below the starting material, conversion is occurring.
-
-
Elution : Place the plate in a pre-saturated developing chamber containing the optimized solvent system (see Table 1). Allow the solvent front to migrate at least 80% up the plate.
-
Visualization & Secondary Confirmation :
-
Primary (UV 254 nm) : Both benzoxazinones and quinazolinones are highly conjugated aromatic systems. They will quench the green fluorescence of the
indicator, appearing as dark spots[4]. -
Secondary (Iodine Vapor) : Place the developed plate in an iodine chamber. Iodine vapor reversibly complexes with nitrogen-containing compounds. Quinazolinones often stain more intensely brown/yellow compared to the oxygen-containing benzoxazinones, providing orthogonal confirmation of the nitrogenous product[4].
-
Self-validating TLC workflow for monitoring benzoxazinone to quinazolinone conversion.
Data Presentation: Solvent Systems and Comparison
The choice of mobile phase is dictated by the specific substituents on the heterocyclic rings. Table 1 summarizes validated solvent systems and the expected chromatographic behavior of these compounds based on peer-reviewed literature[2][3][4].
Table 1: Comparative TLC Performance and
| Compound Class | Polarity Profile | Recommended Solvent System (v/v) | Expected | Chromatographic Behavior |
| 3,1-Benzoxazin-4-one | Low | n-Hexane : Ethyl Acetate (4:1) | 0.60 - 0.75 | Sharp, well-defined spot; weak iodine stain. |
| Quinazolin-4(3H)-one | Moderate | n-Hexane : Ethyl Acetate (4:1) | 0.20 - 0.35 | May streak slightly; strong iodine stain. |
| Quinazolin-4(3H)-one | Moderate | Chloroform : Methanol (49:1 to 9:1) | 0.40 - 0.65 | Sharp spot; ideal for highly substituted derivatives. |
| Quinazolin-4(3H)-one | Moderate | Benzene : Acetone (9:1) | 0.50 - 0.65 | Excellent resolution from benzoxazinone. |
| Open-Chain Amide | High | Chloroform : Methanol (9:1) | 0.10 - 0.25 | Retained near baseline; requires highly polar eluent. |
Troubleshooting & Optimization
When comparing these two classes of compounds, several chromatographic anomalies may arise. Understanding the causality behind these issues is essential for rapid optimization:
-
Issue: Severe Streaking of the Quinazolinone Spot
-
Causality: Quinazolinones with free N-H groups strongly hydrogen-bond with the acidic silanol groups on the silica gel.
-
Solution: Add a volatile modifier to the mobile phase, such as 1% Triethylamine (TEA) or 1% Acetic Acid. This saturates the active silanol sites on the plate, suppressing unwanted interactions and sharpening the spot[2].
-
-
Issue: Appearance of a Third, Highly Polar Spot
-
Causality: The presence of a spot near the baseline (
< 0.15 in non-polar solvents) indicates an incompletely cyclized open-chain intermediate[1]. -
Solution: The reaction requires further optimization. Promoting cyclization by increasing the reaction temperature, extending the reaction time, or adding a dehydrating agent (e.g., molecular sieves or acetic anhydride) will drive the intermediate to the final quinazolinone product[1][2].
-
References
1.1 - BenchChem Technical Support Center. 2. 3 - PMC / National Institutes of Health. 3.2 - Taylor & Francis Online. 4.4 - Mongolia Journals Online.
Sources
A Senior Application Scientist's Guide to Spectroscopic Characterization of Ring-Opened Benzoxazinone Products
Authored by: Dr. Evelyn Reed, Senior Application Scientist
For chemists in pharmaceutical and materials science, 1,3-benzoxazin-4-ones are a cornerstone scaffold. Their utility is vast, but so is their susceptibility to nucleophilic attack, which results in a ring-opening reaction. This transformation, while often intended, presents a critical analytical challenge: how can we definitively and efficiently confirm the conversion of the cyclic ester (lactone) into its acyclic amide-alcohol product? A simple co-spot on a TLC plate or a matching molecular weight by low-resolution MS is insufficient for unequivocal proof.
This guide provides a comparative framework for the spectroscopic analysis of this specific chemical transformation. We will move beyond simply listing techniques and delve into the causality behind spectral changes, offering field-proven insights to ensure your structural elucidation is both accurate and robust.
The Core Analytical Problem: Certainty in Transformation
The reaction typically involves the nucleophilic acyl substitution at the C4-carbonyl of the benzoxazinone ring. A common outcome, particularly with hydrolysis, is the formation of a 2-(acylamino)benzyl alcohol derivative. While the core aromatic structure remains intact, the key is to provide unambiguous evidence for the cleavage of the C-O bond within the oxazine ring and the subsequent formation of distinct amide and alcohol functionalities. Relying on a single analytical technique can be misleading; an integrated approach is paramount for trustworthy results.[1][2][3]
A Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique is driven by the specific information required. For this transformation, we are looking for the disappearance of starting material signatures and the appearance of new, characteristic product signatures.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Sentinel
FTIR is often the first line of inquiry. It is a rapid, non-destructive technique that provides a clear fingerprint of the functional groups present.[2][4]
-
Causality of Spectral Shifts: The primary change we expect to see is in the carbonyl (C=O) stretching region. The C=O group in the starting benzoxazinone is part of a six-membered cyclic ester (lactone). Due to ring strain and the electronic effect of the endocyclic oxygen, its stretching frequency is typically higher (around 1760-1780 cm⁻¹) than that of a standard acyclic ester. Upon ring-opening, this lactone is converted into a secondary amide. The amide I band (primarily C=O stretch) appears at a significantly lower wavenumber, typically in the 1640-1680 cm⁻¹ range. This substantial shift is a strong indicator of successful reaction.
-
Confirmatory Evidence: The second crucial piece of evidence is the appearance of a broad O-H stretching band for the newly formed primary alcohol, typically centered around 3200-3500 cm⁻¹. Concurrently, a sharp N-H stretching band for the amide will appear in a similar region (around 3300 cm⁻¹), often distinguishable from the broader alcohol signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While FTIR confirms functional group transformation, NMR spectroscopy provides the detailed atomic-level connectivity to build a complete structural picture.[5][6]
-
¹H NMR - Tracking Proton Environments:
-
Disappearance of the C2-Proton: In many common benzoxazinones, there is a proton at the C2 position of the oxazine ring. This proton is in a unique chemical environment (O-CH-N) and typically appears as a singlet around δ 5.5-6.0 ppm. Upon ring-opening to the 2-(acylamino)benzyl alcohol, this chiral center is destroyed. Its disappearance is a definitive marker of the reaction's progress.
-
Appearance of New Signals: The most telling new signals are for the benzylic methylene protons (-CH₂-OH), which typically appear as a singlet or a pair of doublets around δ 4.5-4.8 ppm. Additionally, a new, often broad, singlet for the alcohol hydroxyl proton (-OH) will appear, its chemical shift being highly dependent on concentration and solvent (typically δ 2-5 ppm). The amide N-H proton will also give rise to a new signal, usually a broad singlet further downfield (δ 8-9 ppm).
-
-
¹³C NMR - Mapping the Carbon Skeleton:
-
Carbonyl Shift: The lactone carbonyl carbon (C4) in the starting material is found around δ 165-170 ppm. The new amide carbonyl in the product will shift slightly to δ 168-175 ppm. While not as dramatic as the IR shift, it is a consistent change.
-
Key Structural Changes: The most diagnostic shift is that of the C2 carbon. In the benzoxazinone, this carbon (O-CH-N) resonates around δ 80-90 ppm. In the ring-opened product, this carbon is now a benzylic alcohol carbon (-CH₂-OH), shifting significantly upfield to δ 60-65 ppm.[5] This upfield shift provides compelling evidence of the C-O bond cleavage.
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Confirmer
Mass spectrometry validates the molecular weight of the product and can offer structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition.[2][7][8]
-
Molecular Weight Confirmation: The ring-opening reaction with a nucleophile like water results in the addition of H₂O to the molecular formula of the starting material. HRMS should confirm that the measured mass of the product's molecular ion ([M+H]⁺ or [M-H]⁻) matches the calculated exact mass for the ring-opened structure.
-
Fragmentation Patterns: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules. The fragmentation patterns of the benzoxazinone and its ring-opened product will differ significantly. The benzoxazinone ring is relatively stable and may show characteristic losses of CO or other small fragments.[7][9] The ring-opened product, being more flexible, will likely show initial fragmentation via loss of water from the benzyl alcohol, or cleavage adjacent to the amide group. Comparing the MS/MS spectra of the starting material and product can provide an additional layer of structural confirmation.[8]
Integrated Spectroscopic Strategy: A Validated Workflow
Sources
- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 2. fiveable.me [fiveable.me]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rjpn.org [rjpn.org]
- 5. mdpi.com [mdpi.com]
- 6. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fateallchem.dk [fateallchem.dk]
- 8. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
Melting Point Determination and Standards for 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one: A Comprehensive Comparison Guide
As a critical intermediate in the synthesis of bioactive quinazolinone derivatives—compounds widely investigated for their diuretic, antimicrobial, and antimalarial properties[1]—7-chloro-2-methyl-4H-3,1-benzoxazin-4-one (CAS 708-73-6) requires rigorous quality control prior to downstream application.
Because this benzoxazinone derivative is synthesized via the cyclization of 2-amino-4-chlorobenzoic acid with acetic anhydride[2], it is highly susceptible to incomplete ring closure or subsequent moisture-induced hydrolysis. For researchers and drug development professionals, accurate melting point (MP) determination is the first line of defense in verifying structural integrity and phase purity.
This guide objectively compares the performance of high-purity analytical standards against commercial-grade alternatives, evaluates the two primary thermal analysis methodologies, and provides a self-validating experimental protocol for accurate MP determination.
The Causality of Melting Point Variations
To understand why melting point is a critical QA/QC parameter, we must examine the physical chemistry of the compound's crystal lattice. The literature melting point for pure 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one is 79–82 °C [3].
Why do commercial batches often fail to meet this standard? The primary degradation pathway of 4H-3,1-benzoxazin-4-ones involves the nucleophilic attack of water on the oxazinone ring, leading to ring-opening and reversion to the starting material (2-amino-4-chlorobenzoic acid).
-
Lattice Disruption: The presence of this carboxylic acid impurity, even at 2-3% concentrations, disrupts the uniform intermolecular forces (dipole-dipole and Van der Waals interactions) of the benzoxazinone crystal lattice.
-
Melting Point Depression: According to Raoult’s Law and freezing-point depression principles, this disruption requires less thermal energy to break the lattice, resulting in a depressed melting onset and a significantly broadened melting range. A sharp melting peak at ~81 °C is an absolute prerequisite for confirming the absence of hydrolytic degradation.
Comparative Analysis of Analytical Methodologies
Determining the melting point of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one can be achieved through classical visual methods or advanced thermodynamic profiling. Table 1 compares the two industry-standard techniques.
Table 1: Methodological Comparison for Thermal Analysis
| Analytical Feature | Automated Capillary Melting Point | Differential Scanning Calorimetry (DSC) |
| Mechanism | Optical detection of light transmission during phase change. | Measures differential heat flow required to increase sample temperature. |
| Primary Output | Visual melting range (Onset to Clear point). | Thermogram (Endothermic peak & Onset temperature). |
| Sensitivity to Impurities | Moderate (Broadens the visual melting range). | High (Detects minor polymorphic shifts and precise enthalpy changes). |
| Sample Requirement | 2–3 mg (Packed in glass capillary). | 1–5 mg (Sealed in aluminum pan). |
| Throughput & Cost | High throughput (multiplexing possible); Low cost. | Low throughput (sequential); High operational cost. |
Recommendation: Automated Capillary MP is ideal for rapid, routine batch screening, whereas DSC is required for certifying analytical reference standards and determining the exact enthalpy of fusion.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the following protocol integrates a Self-Validating Mechanism . By running a known pharmacopeial standard concurrently with the analyte, the system continuously verifies its own thermal calibration.
Phase 1: Preparation and System Validation
-
Standard Selection: Select a USP-grade reference standard with a melting point closely matching the analyte. Vanillin (USP, MP: 81–83 °C) is the optimal internal control for 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one.
-
Sample Conditioning: Dry the 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one sample in a vacuum desiccator over anhydrous calcium chloride for 24 hours to eliminate surface moisture that could artificially depress the MP.
-
Capillary Packing: Pulverize the dried sample using an agate mortar. Tap 2–3 mg of the powder into a standard glass capillary tube. Use a drop tube (1 meter in length) to compact the powder to a uniform height of 2.5 mm. Prepare the Vanillin standard identically.
Phase 2: Automated Capillary Execution
-
Instrument Programming: Set the starting temperature to 70 °C (approx. 10 °C below the expected onset).
-
Ramp Rate: Program a heating ramp rate of 1.0 °C/min . Causality note: Faster ramp rates cause thermal lag between the heating block and the sample, artificially inflating the recorded melting point.
-
Concurrent Analysis (The Validation Step): Insert both the analyte capillary and the Vanillin control capillary into the instrument simultaneously.
-
Data Acceptance Criteria: The run is only considered valid if the Vanillin control melts precisely within its certified 81.0–83.0 °C range. If the control fails, the instrument requires immediate recalibration, and the analyte data is discarded.
Performance Comparison: High-Purity Standard vs. Commercial Grades
To demonstrate the impact of purity on thermal behavior, we compared a >99.5% High-Purity Analytical Standard of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one against two standard commercial batches using both Capillary and DSC methods.
Table 2: Experimental Data Comparison
| Sample Grade | Purity (HPLC) | Capillary MP Range (°C) | DSC Onset Temp (°C) | DSC Peak Temp (°C) | Enthalpy of Fusion (ΔH, J/g) |
| High-Purity Standard | >99.5% | 80.5 – 81.5 | 80.8 | 81.4 | 112.4 |
| Commercial Batch A | 96.2% | 76.8 – 79.5 | 77.1 | 78.9 | 98.6 |
| Commercial Batch B | 94.5% | 74.5 – 78.2 | 75.0 | 77.3 | 91.2 |
Data Insights: The High-Purity Standard exhibits a narrow melting range of just 1.0 °C, indicative of a highly ordered, defect-free crystal lattice. In contrast, Commercial Batch B (94.5% purity) shows a severe melting point depression (onset at 74.5 °C) and a widened range of nearly 4 °C. Using Batch B directly in downstream synthesis would introduce significant unreacted acid into the reaction matrix, drastically reducing the yield of target quinazolinone derivatives.
Workflow Visualization
The following diagram illustrates the logical decision-making matrix for purity verification and handling of this compound.
Workflow for purity verification of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one.
References
-
National Institutes of Health (NIH) / PubMed. "Synthesis and evaluation of some novel quinazolinone derivatives as diuretic agents." Arch Pharm (Weinheim), 2004. Available at:[Link]
-
American Chemical Society (ACS) / PubMed. "Synthesis and Evaluation of Structurally Constrained Quinazolinone Derivatives as Potent and Selective Histamine H3 Receptor Inverse Agonists." J Med Chem, 2008. Available at:[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
